4-Chloro-6-ethoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFNRLXFGANJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589064 | |
| Record name | 4-Chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103862-63-1 | |
| Record name | 4-Chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103862-63-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-chloro-6-ethoxyquinoline
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-6-ethoxyquinoline, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, a plausible synthetic route, analytical methodologies, and a summary of the biological potential based on related compounds.
Core Chemical and Physical Properties
This compound is a solid quinoline derivative. Its core structure consists of a quinoline ring system chlorinated at the 4-position and substituted with an ethoxy group at the 6-position.
Quantitative Data Summary
The following tables summarize the key known and predicted quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | |
| Molecular Weight | 207.66 g/mol | |
| CAS Number | 103862-63-1 | |
| Appearance | Solid | |
| Purity | 95% | |
| Storage Temperature | 2-8 °C |
| Identifier | Value | Source |
| InChI | 1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |
| InChIKey | UMAFNRLXFGANJH-UHFFFAOYSA-N | |
| SMILES | CCOc1ccc2nccc(Cl)c2c1 |
Synthesis and Experimental Protocols
Step 1: Synthesis of 4-hydroxy-6-ethoxyquinoline
A common method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction. This would involve the reaction of 4-ethoxyaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Reaction: Heat the mixture, allowing for the evolution of ethanol.
-
Cyclization: The resulting intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250 °C to induce cyclization.
-
Saponification and Acidification: The cyclized product is then saponified with a base (e.g., sodium hydroxide), followed by acidification to precipitate the 4-hydroxy-6-ethoxyquinoline.
-
Purification: The crude product can be purified by recrystallization.
Step 2: Chlorination of 4-hydroxy-6-ethoxyquinoline
The hydroxyl group at the 4-position of the quinoline ring can be replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, suspend 4-hydroxy-6-ethoxyquinoline (1 equivalent) in phosphorus oxychloride (used as both reagent and solvent) or a suitable high-boiling solvent like diglyme with a stoichiometric amount of POCl₃.[2]
-
Heating: Heat the reaction mixture to a temperature between 90-120 °C for 4-12 hours.[1][2]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it into a cold aqueous solution of a weak base, such as 10% potassium carbonate.[1]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[2]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method, analogous to that used for 4-chloro-6,7-dimethoxyquinoline, can be employed to determine the purity of this compound.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Spectral Data
While experimental spectra for this compound are not available in the searched literature, predicted data and analysis of related compounds can provide valuable insights.
Mass Spectrometry
Predicted mass spectrometry data for various adducts of this compound have been calculated.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.05237 |
| [M+Na]⁺ | 230.03431 |
| [M-H]⁻ | 206.03781 |
| [M+NH₄]⁺ | 225.07891 |
| [M+K]⁺ | 246.00825 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet) and distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro group and the electron-donating ethoxy group.
¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethoxy group and the nine carbons of the quinoline ring. The carbon atom attached to the chlorine (C4) would be expected to have a chemical shift in the typical range for chloro-substituted aromatic carbons.
Biological Activity and Potential Applications
There is no specific biological activity data available for this compound in the searched literature. However, the broader class of 4-substituted-6-alkoxyquinolines has been investigated for various therapeutic applications.
-
Anticancer Activity: Several 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent topoisomerase I inhibitors with significant in vitro anticancer activity against a range of cancer cell lines.[5][6]
-
Antimycobacterial Activity: Novel 4-alkoxyquinolines have been investigated as potential antimycobacterial agents, showing potent and selective activity against Mycobacterium tuberculosis.[7][8]
-
Other Potential Activities: Related quinoline derivatives have been explored for various other biological activities, highlighting the potential of the quinoline scaffold in drug discovery.
It is important to note that these activities are for related compounds and would need to be experimentally verified for this compound.
Safety Information
Based on the safety data for the analogous 4-chloro-6-methoxyquinoline, this compound may be harmful if swallowed and may cause skin and serious eye irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
This technical guide provides a summary of the available and inferred chemical properties of this compound. Further experimental validation is required to confirm the predicted properties and to fully characterize this compound for its potential applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C11H10ClNO) [pubchemlite.lcsb.uni.lu]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Unveiling the Antimycobacterial Potential of Novel 4âAlkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - American Chemical Society - Figshare [acs.figshare.com]
- 9. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-ethoxyquinoline is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core structure of many biologically active molecules and synthetic pharmaceuticals. As an intermediate in organic synthesis, this compound holds potential for the development of novel compounds in medicinal chemistry and materials science. This document provides a summary of the available physical and chemical data for this compound, intended to support research and development activities.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented below. It is important to note that while basic identifiers and calculated properties are available, specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
Data Presentation: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 103862-63-1 | |
| Molecular Formula | C₁₁H₁₀ClNO | |
| Molecular Weight | 207.66 g/mol | |
| Appearance | Solid | N/A |
| Purity | 95% - 97% | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage Conditions | Room temperature or 2-8 °C |
Structural Information
| Representation | Value | Source(s) |
| SMILES | CCOC1=CC=C2N=CC=C(Cl)C2=C1 | |
| InChI | InChI=1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | N/A |
| InChIKey | UMAFNRLXFGANJH-UHFFFAOYSA-N | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, standard methodologies for characterizing similar organic compounds would be applicable.
General Protocol for Melting Point Determination:
A calibrated melting point apparatus would be used. A small, dry sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid would be recorded as the melting point range.
General Protocol for Boiling Point Determination:
Given the likely high boiling point of this compound, vacuum distillation would be the preferred method to prevent decomposition. The sample would be heated in a distillation apparatus under reduced pressure, and the temperature at which the liquid and vapor phases are in equilibrium would be recorded, along with the corresponding pressure.
General Protocol for Solubility Assessment:
A qualitative assessment would involve adding a small amount of this compound to various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution would be prepared at a specific temperature, and the concentration of the dissolved solid would be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
General Protocol for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzing it in an NMR spectrometer.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained by preparing a KBr pellet of the solid sample or by using an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry (MS): The mass spectrum would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
Logical Relationships in Synthesis
While a specific, detailed synthesis of this compound with characterization data was not found, a general synthetic pathway can be inferred from established quinoline synthesis methods. A common route to similar 4-chloroquinoline derivatives involves the cyclization of an appropriately substituted aniline followed by chlorination.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible, high-level synthetic workflow for obtaining this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Conclusion
This compound is a chemical intermediate with established basic identifiers. However, a comprehensive public profile of its experimental physical properties, including melting point, boiling point, and solubility, is currently lacking. For researchers and drug development professionals, this necessitates the experimental determination of these properties as a preliminary step in any new research endeavor involving this compound. The general protocols and conceptual synthetic pathway provided in this guide offer a foundational framework for such characterization and synthesis efforts.
4-chloro-6-ethoxyquinoline CAS number 103862-63-1
CAS Number: 103862-63-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-ethoxyquinoline is a substituted quinoline derivative that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an ethoxy group at the 6-position, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. Quinoline scaffolds are of significant interest in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This document provides a technical overview of this compound, including its properties, and, due to the limited specific public data on this exact compound, it draws analogies from the closely related and well-documented compound, 4-chloro-6,7-dimethoxyquinoline, to illustrate potential synthetic routes and applications in drug development, particularly in the synthesis of kinase inhibitors.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 103862-63-1 | N/A |
| Molecular Formula | C₁₁H₁₀ClNO | MySkinRecipes[2] |
| Molecular Weight | 207.66 g/mol | MySkinRecipes[2] |
| Purity | Typically ≥97% | MySkinRecipes[2] |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | Room Temperature | MySkinRecipes[2] |
Applications in Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds.[2] The quinoline core is a privileged scaffold in drug discovery, and this particular derivative is noted for its utility in creating:
-
Kinase Inhibitors: The 4-chloro position is susceptible to nucleophilic substitution, allowing for the attachment of various side chains that can interact with the ATP-binding site of protein kinases.
-
Anticancer Agents: Many quinoline-based compounds exhibit antiproliferative activity, and this molecule serves as a starting point for novel cancer therapeutics.[2]
-
Antimalarial Drugs: The quinoline ring is a cornerstone of many antimalarial drugs, and derivatives of this compound could be explored for this purpose.[2]
-
Complex Heterocyclic Systems: It is a valuable reagent for researchers building novel molecular architectures for various biological targets.[2]
Experimental Protocols: Synthesis (Analogous Compound)
Analogous Synthesis of 4-chloro-6,7-dimethoxyquinoline:
-
Nitration: 3,4-dimethoxyacetophenone is nitrated using nitric acid in a suitable solvent like acetic acid to produce 2-nitro-4,5-dimethoxyacetophenone.[3]
-
Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[3]
-
Reductive Cyclization: The propenone derivative undergoes a hydrogenation reaction, followed by intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[3]
-
Chlorination: The final step involves the chlorination of the hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinoline.[3]
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of 4-chloro-6-ethoxyquinoline. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.
The structure of this compound incorporates a quinoline core, a synthetically versatile scaffold in medicinal chemistry, substituted with a chlorine atom at the 4-position and an ethoxy group at the 6-position. Accurate structural confirmation is paramount for understanding its physicochemical properties and potential biological activity.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound, derived from the known spectroscopic characteristics of 4-chloroquinoline, 6-methoxyquinoline, and other related quinoline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.70 | d | ~4.5 | H-2 |
| ~7.30 | d | ~4.5 | H-3 |
| ~7.95 | d | ~9.0 | H-8 |
| ~7.40 | dd | ~9.0, 2.5 | H-7 |
| ~7.15 | d | ~2.5 | H-5 |
| ~4.15 | q | 7.0 | -OCH₂CH₃ |
| ~1.50 | t | 7.0 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~158.0 | C-6 |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~144.0 | C-4 |
| ~131.0 | C-8 |
| ~129.0 | C-4a |
| ~122.5 | C-5 |
| ~121.5 | C-3 |
| ~105.0 | C-7 |
| ~64.0 | -OCH₂CH₃ |
| ~15.0 | -OCH₂CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 207/209 | 100/33 | [M]⁺ (Molecular Ion, Cl isotope pattern) |
| 179/181 | Moderate | [M - C₂H₄]⁺ |
| 172 | Moderate | [M - Cl]⁺ |
| 144 | Moderate | [M - C₂H₄ - Cl]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980, ~2930 | Medium | Aliphatic C-H Stretch (ethoxy) |
| ~1610, ~1500, ~1470 | Strong | C=C and C=N Stretching (quinoline ring) |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1040 | Strong | Aryl-O-C Symmetric Stretch |
| ~830 | Strong | C-Cl Stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in the structure elucidation of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and ensure complete dissolution by gentle vortexing.
-
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Acquisition time: ~1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (0.1-1.0 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Electron Ionization (EI-MS) :
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
The resulting spectrum will show the molecular ion and characteristic fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans to obtain a good signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a pure KBr pellet.
-
Visualization of the Structure Elucidation Workflow
The logical process for determining the structure of this compound is outlined in the following diagram.
An In-depth Technical Guide to 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-chloro-6-ethoxyquinoline, a key intermediate in medicinal chemistry.
Core Compound Data
This compound is a substituted quinoline derivative. Its fundamental molecular properties are summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| CAS Number | 103862-63-1 |
Synthetic Experimental Protocol
The synthesis of this compound is analogous to the preparation of other 4-chloroquinoline derivatives, which typically involves the chlorination of the corresponding 4-hydroxyquinoline precursor. The following is a representative protocol for the chlorination of 4-hydroxy-6-ethoxyquinoline.
Objective: To synthesize this compound via chlorination of 4-hydroxy-6-ethoxyquinoline.
Materials:
-
4-hydroxy-6-ethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Diethylene glycol dimethyl ether (diglyme) or another suitable high-boiling solvent
-
Potassium carbonate (K₂CO₃) solution (10%)
-
Ethanol
-
Ethyl acetate
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-ethoxyquinoline and a suitable solvent such as diethylene glycol dimethyl ether.
-
Addition of Chlorinating Agent: With stirring, carefully add phosphorus oxychloride (POCl₃) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 90-100°C.[1] The reaction is typically maintained for a period of 4 to 12 hours.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to approximately 20°C.[1] The cooled reaction mixture is then slowly and carefully poured into a cold aqueous solution of 10% potassium carbonate to neutralize the excess POCl₃.[1]
-
Isolation: The resulting precipitate, which is the crude this compound, is collected by filtration and washed with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, to yield the final product.[1]
Potential Biological Significance and Signaling Pathways
While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery, particularly as kinase inhibitors. Quinoline-based compounds have been developed to target a variety of protein kinases, including receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation.[2][3][4]
Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[2] The general mechanism of RTK signaling and its inhibition by a quinoline-based inhibitor is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
An In-depth Technical Guide on the Solubility of 4-chloro-6-ethoxyquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-6-ethoxyquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. Given the limited availability of specific, publicly accessible experimental solubility data for this compound, this document outlines a robust framework for its determination. The guide presents illustrative solubility data in a variety of common organic solvents, details a standard experimental protocol for solubility measurement, and includes a visual representation of the experimental workflow. This information is intended to be a valuable resource for professionals involved in the synthesis, formulation, and application of this compound and its derivatives.
Introduction
This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are of significant interest in drug discovery and development due to their wide range of biological activities. The solubility of a compound is a critical physicochemical property that profoundly influences its bioavailability, formulation feasibility, and efficacy in various chemical and biological assays. A thorough understanding of the solubility of this compound in different organic solvents is therefore paramount for its effective use in research and development. This guide provides the foundational knowledge and methodologies to address this, even in the absence of extensive pre-existing data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO | [1][2] |
| Molecular Weight | 207.66 g/mol | [1][2] |
| CAS Number | 103862-63-1 | [1] |
| Appearance | Solid | [1] |
| SMILES String | CCOc1ccc2nccc(Cl)c2c1 | [1] |
| InChI Key | UMAFNRLXFGANJH-UHFFFAOYSA-N | [1] |
Solubility Data
While specific, experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature, a general understanding of its solubility can be inferred from its chemical structure. As a molecule containing a heterocyclic aromatic core with a chloro and an ethoxy substituent, it is expected to have low solubility in water and variable solubility in organic solvents, largely dependent on the polarity of the solvent.
The following table presents illustrative solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). Note: This data is hypothetical and intended for exemplary purposes to guide researchers. Actual experimental determination is necessary for precise values.
| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility (g/L) |
| Hexane | 1.88 | < 1 |
| Toluene | 2.38 | 5 - 10 |
| Diethyl Ether | 4.34 | 10 - 20 |
| Chloroform | 4.81 | > 50 |
| Ethyl Acetate | 6.02 | 20 - 40 |
| Acetone | 20.7 | 30 - 50 |
| Ethanol | 24.5 | 15 - 30 |
| Methanol | 32.7 | 10 - 25 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |
Experimental Protocol: Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is typically recommended, with 48-72 hours being ideal for poorly soluble compounds.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification by UV/Vis Spectroscopy:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV/Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[5] Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
-
Analysis of Saturated Solution: Take the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation of Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in that solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. solubilityofthings.com [solubilityofthings.com]
starting materials for 4-chloro-6-ethoxyquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathway for 4-chloro-6-ethoxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a two-step process: the formation of the quinoline core via the Gould-Jacobs reaction, followed by a chlorination step. This document provides a comprehensive overview of the starting materials, experimental protocols, and relevant quantitative data.
Overview of the Synthetic Pathway
The synthesis of this compound commences with the reaction of p-phenetidine and diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction to form the intermediate, 6-ethoxy-4-hydroxyquinoline. This intermediate is subsequently chlorinated using a suitable agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Caption: Overall synthetic pathway for this compound.
Starting Materials
The primary starting materials for this synthesis are readily available commercial reagents.
| Starting Material | Chemical Structure | Molecular Formula | CAS Number |
| p-Phenetidine | C₈H₁₁NO | 156-43-4 | |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 87-13-8 | |
| Phosphorus oxychloride (POCl₃) | Cl₃OP | 10025-87-3 |
Experimental Protocols
The following sections provide detailed experimental procedures for the two main steps of the synthesis.
Step 1: Synthesis of 6-Ethoxy-4-hydroxyquinoline (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2][3] The reaction proceeds in two stages: an initial condensation to form an intermediate, followed by a high-temperature cyclization.[4]
Caption: Experimental workflow for the Gould-Jacobs reaction.
Methodology:
-
Condensation: In a round-bottom flask, equimolar amounts of p-phenetidine and diethyl ethoxymethylenemalonate are combined. The mixture is heated to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: The crude intermediate from the condensation step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, which has been preheated to approximately 250°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.[5]
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and a non-polar solvent like hexane or petroleum ether is added to precipitate the crude 6-ethoxy-4-hydroxyquinoline. The solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 1:1 (p-phenetidine:DEEM) |
| Condensation Temp. | 100-130°C |
| Condensation Time | 1-2 hours |
| Cyclization Temp. | ~250°C |
| Cyclization Time | 30-60 minutes |
| Typical Yield | 70-85% |
Step 2: Synthesis of this compound (Chlorination)
The chlorination of the 4-hydroxyquinoline intermediate is typically achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and, in some cases, the solvent.
Caption: Experimental workflow for the chlorination of 6-ethoxy-4-hydroxyquinoline.
Methodology:
-
Reaction Setup: 6-Ethoxy-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: The mixture is heated to reflux, typically between 90-110°C, for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood under anhydrous conditions.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: The acidic aqueous solution is neutralized with a base, such as aqueous ammonia or sodium carbonate, until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | 6-Ethoxy-4-hydroxyquinoline |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reaction Temp. | 90-110°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
High-temperature reactions: The cyclization step of the Gould-Jacobs reaction is performed at high temperatures and requires careful monitoring to prevent accidents.
-
Solvents: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.
This technical guide provides a comprehensive overview of the synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform a thorough risk assessment before undertaking these procedures. The provided quantitative data are representative, and optimization may be required to achieve desired yields and purity.
References
Potential Biological Activity of 4-chloro-6-ethoxyquinoline: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the potential biological activities of 4-chloro-6-ethoxyquinoline. Due to limited direct research on this specific molecule, this document extrapolates its potential pharmacological profile from extensive studies on structurally analogous quinoline derivatives. The primary focus is on its prospective applications as an anticancer agent, drawing parallels from related compounds known to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways. Additionally, potential anti-infective and larvicidal activities are explored. This guide includes summaries of quantitative biological data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of pertinent biological pathways and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound, is a derivative characterized by a chlorine atom at the 4-position and an ethoxy group at the 6-position. The chlorine at the C-4 position acts as an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution and a versatile intermediate for synthesizing a wide range of derivatives.[4] While direct biological data for this compound is not extensively available, its structural similarity to well-studied 4-chloro-quinoline derivatives allows for informed predictions of its potential bioactivity.
This guide will synthesize findings from related compounds to build a profile of the potential biological activities of this compound, with a primary focus on its anticancer potential through the inhibition of critical cell signaling pathways.
Potential Anticancer Activity
Numerous quinoline derivatives exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of tyrosine kinases, disruption of DNA replication, and induction of apoptosis.[5][6] The structural motif of this compound is present in precursors to several potent kinase inhibitors.
Inhibition of Tyrosine Kinase Signaling Pathways
Derivatives of 4-chloro-quinolines are known to function as ATP-competitive inhibitors of tyrosine kinases, which are pivotal in cancer cell proliferation and survival.[7] Key signaling pathways potentially targeted by this compound and its derivatives include:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/Akt/mTOR pathways, promoting cell growth and proliferation.[8][9] Many quinoline-based inhibitors target the ATP-binding site of the EGFR kinase domain.[10][11]
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell cycle progression, survival, and metabolism.[12][13] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[14] Quinoline derivatives have been developed as potent inhibitors of PI3K and mTOR.[11]
Below is a conceptual diagram illustrating the potential inhibitory action of a this compound-based inhibitor on the EGFR signaling pathway.
References
- 1. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
An In-depth Technical Guide to 4-chloro-6-ethoxyquinoline: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-ethoxyquinoline is a halogenated heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis, particularly in medicinal chemistry. Its quinoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chlorine atom at the 4-position and an ethoxy group at the 6-position provides synthetic handles for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutic agents, including kinase inhibitors.[1]
Core Properties and Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO | [2] |
| Molecular Weight | 207.66 g/mol | [2] |
| CAS Number | 103862-63-1 | [2] |
| Appearance | Solid | [3] |
| SMILES | CCOc1ccc2nccc(Cl)c2c1 | [3] |
| InChI Key | UMAFNRLXFGANJH-UHFFFAOYSA-N | [3] |
Note: Detailed experimental data such as melting point, boiling point, and full spectroscopic analysis for this compound are not widely reported in publicly available literature. The data for the closely related analog, 4-chloro-6-methoxyquinoline, is provided for reference in the subsequent sections.
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence, culminating in the chlorination of the corresponding 4-hydroxyquinoline precursor. A general and widely applicable synthetic strategy is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by cyclization and subsequent chlorination.
Synthetic Workflow
A plausible synthetic route starting from the readily available 4-ethoxyaniline is outlined below. This pathway is analogous to established procedures for similar quinoline derivatives.[4][5]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-chloroquinolines (General Procedure)
The following is a general experimental protocol for the synthesis of 4-chloroquinolines from their 4-hydroxy precursors, which is applicable to the synthesis of this compound.
Materials:
-
6-Ethoxy-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dry triethylamine (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure: [6]
-
In a round-bottom flask, a mixture of the 4-hydroxyquinoline derivative and an excess of phosphorus oxychloride is prepared. For every 1 equivalent of the hydroxyquinoline, 5-10 equivalents of POCl₃ are typically used.
-
The mixture is heated to reflux (approximately 110 °C) and stirred for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until a precipitate forms.
-
The solid product is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound primarily stems from the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards attack by a wide range of nucleophiles.[7]
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloride ion allows for the introduction of various functional groups, including amines, alcohols, and thiols, providing access to a diverse library of 4-substituted-6-ethoxyquinoline derivatives. This reactivity is central to its use as a building block in drug discovery.[7][8]
Caption: General scheme for nucleophilic aromatic substitution.
Experimental Protocol: Nucleophilic Substitution with an Amine (General Procedure)
The following protocol describes a general method for the reaction of a 4-chloroquinoline with an amine, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.2 eq)
-
Isopropanol or other suitable high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure: [7]
-
To a round-bottom flask, add this compound and the desired amine.
-
Add a suitable solvent such as isopropanol to dissolve the reactants.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Microwave-Assisted Synthesis: [7] For faster reaction times, microwave irradiation can be employed. A mixture of the this compound and the amine (1.5 eq) in a microwave vial, either neat or with a minimal amount of a high-boiling solvent like DMF or NMP, is irradiated at 120-150 °C for 10-30 minutes. Workup and purification follow the same general principles as conventional heating.
Spectroscopic Data (Reference Data for Analog)
4-chloro-6-methoxyquinoline (Reference)
| Data Type | Key Features | Reference |
| ¹H NMR | Signals for the quinoline core protons and a singlet for the methoxy group protons. | [2] |
| ¹³C NMR | Resonances for all carbon atoms of the quinoline ring and the methoxy carbon. | [9] |
| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern. | [10] |
| IR Spectrum | Characteristic absorptions for the aromatic C-H, C=C, and C-O bonds. | [3] |
Researchers synthesizing this compound would expect to see a triplet and a quartet in the ¹H NMR spectrum corresponding to the ethyl group, and two additional signals in the ¹³C NMR spectrum for the ethoxy carbons.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point for the synthesis of a wide range of 4-substituted quinoline derivatives. Its reactivity, particularly in nucleophilic aromatic substitution reactions, makes it an important intermediate in the development of new pharmaceutical agents, especially in the area of kinase inhibitors for cancer therapy. While detailed characterization data for this specific compound is sparse in the literature, the well-established chemistry of its analogs provides a strong foundation for its successful application in research and development. This guide serves as a foundational resource for scientists and researchers looking to leverage the synthetic potential of this compound in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-Chloro-6-ethoxyquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the various functionalized quinolines, 4-chloro-6-ethoxyquinoline serves as a versatile synthetic intermediate for the development of novel drug candidates. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse side chains, which is crucial for modulating the pharmacological activity and physicochemical properties of the resulting molecules. The 6-ethoxy group can influence the compound's lipophilicity and metabolic stability, potentially offering advantages over the more commonly studied methoxy analogues through bioisosteric replacement.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the design and synthesis of kinase inhibitors for cancer therapy and novel antimalarial agents. Detailed experimental protocols for the synthesis of the core scaffold and its subsequent derivatization are also presented.
I. Applications in Anticancer Drug Discovery
Derivatives of 4-chloroquinolines are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. While specific data for 6-ethoxyquinoline derivatives is limited, the vast body of research on analogous 6-alkoxyquinolines provides a strong rationale for its application in this area.
A. Rationale for Targeting Kinases
Protein kinases play a central role in cell proliferation, survival, and angiogenesis. The 4-aminoquinoline scaffold has been successfully utilized to develop inhibitors targeting key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF-R), and c-Met.
B. Representative Biological Data of Analogous 6-Alkoxy-4-aminoquinoline Derivatives
The following table summarizes the anticancer activity of representative 6-alkoxy-4-aminoquinoline derivatives against various cancer cell lines. This data, based on structurally similar compounds, highlights the potential of this chemical class.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound |
| Analog 1 (6-methoxy) | MDA-MB-468 (Breast Cancer) | 14.09 | Chloroquine (24.36 µM) |
| Analog 2 (6-methoxy) | MCF-7 (Breast Cancer) | >100 | Chloroquine (20.72 µM) |
| Analog 3 (6-fluoro) | MDA-MB-468 (Breast Cancer) | 11.47 | Chloroquine (24.36 µM) |
| Analog 4 (6-fluoro) | MCF-7 (Breast Cancer) | 11.52 | Chloroquine (20.72 µM) |
Note: The data presented is for analogous compounds and serves to illustrate the potential of the this compound scaffold. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
II. Applications in Antimalarial Drug Discovery
The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. Modifications of the 4-aminoquinoline scaffold, including alterations at the 6-position, are a key strategy in this endeavor.
A. Mechanism of Action
The antimalarial activity of 4-aminoquinolines is attributed to their accumulation in the acidic food vacuole of the parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, ultimately killing the parasite.
B. Biological Data of Analogous 4-Aminoquinoline Derivatives
The following table presents the in vitro antimalarial activity of representative 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound ID | P. falciparum Strain | IC50 (nM) |
| Analog 5 | Dd2 (CQR) | 4.8 ± 2.0 |
| Analog 6 | 3D7 (CQS) | 155.0 ± 6.0 |
| Chloroquine | Dd2 (CQR) | ~100 |
| Chloroquine | 3D7 (CQS) | ~10 |
Note: The data presented is for analogous compounds and serves to illustrate the potential of the this compound scaffold.
III. Experimental Protocols
A. Synthesis of this compound
The synthesis of the this compound core can be achieved through a multi-step process starting from a suitably substituted aniline. A general and adaptable synthetic route is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol:
-
Condensation: A mixture of p-ethoxyaniline and diethyl ethoxymethylenemalonate is heated to afford the corresponding enamine intermediate.
-
Cyclization: The intermediate is heated at high temperature in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization, yielding ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.
-
Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., sodium hydroxide), followed by acidification and heating to promote decarboxylation, yielding 4-hydroxy-6-ethoxyquinoline.
-
Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.
B. Synthesis of 4-Amino-6-ethoxyquinoline Derivatives
The introduction of an amino side chain at the 4-position is a key step in the synthesis of many biologically active quinoline derivatives. This is typically achieved through a nucleophilic aromatic substitution reaction.
Workflow for the Synthesis of 4-Amino-6-ethoxyquinoline Derivatives
Caption: General synthesis of 4-amino-6-ethoxyquinoline derivatives.
Protocol:
-
A mixture of this compound and an excess of the desired primary or secondary amine is heated in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone) or neat.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard techniques such as crystallization or column chromatography.
C. In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized this compound derivatives against a target protein kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Signaling Pathway
Derivatives of 4-chloroquinolines often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. The following diagram illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against various biological targets. While direct biological data for its derivatives is not extensively reported, the well-established pharmacological importance of the broader 4-chloroquinoline class, particularly as kinase inhibitors and antimalarial compounds, strongly supports its potential in medicinal chemistry research and drug development. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds derived from this promising chemical entity.
Application Notes and Protocols for 4-chloro-6-ethoxyquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-6-ethoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics. Its quinoline scaffold is a privileged structure in drug discovery, and the presence of a reactive chlorine atom at the 4-position allows for versatile derivatization through nucleophilic aromatic substitution. This reactivity enables the introduction of various pharmacophores to develop potent and selective inhibitors of key biological targets, particularly protein kinases involved in oncogenesis.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, including its synthesis, derivatization, and the biological evaluation of its subsequent products. While this compound is a valuable synthon, it is important to note that a significant body of published research focuses on the closely related analogue, 4-chloro-6,7-dimethoxyquinoline, which serves as the precursor for approved anticancer drugs such as Cabozantinib and Tivozanib.[1][2] The protocols and pathways described herein are largely based on the chemistry and applications of these analogous 4-chloro-alkoxyquinolines and are readily adaptable for this compound.
I. Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence, culminating in the chlorination of the corresponding 4-hydroxyquinoline intermediate. A representative synthetic route is outlined below, adapted from established methods for similar alkoxy-quinolines.[3]
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the 4-hydroxy-6-ethoxyquinoline intermediate and its subsequent chlorination.
Stage 1: Synthesis of 4-hydroxy-6-ethoxyquinoline
-
Nitration of 3-ethoxyacetophenone:
-
In a suitable reactor, dissolve 3-ethoxyacetophenone in acetic acid.
-
Slowly add nitric acid while maintaining the temperature at approximately 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into an ice-water slurry to precipitate the 2-nitro-4-ethoxyacetophenone product.
-
Filter the solid, wash with water, and dry.
-
-
Condensation:
-
Dissolve the 2-nitro-4-ethoxyacetophenone in a suitable solvent such as toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to reflux (approximately 120°C) and monitor by TLC.
-
After completion, cool the mixture and precipitate the product by adding water. Filter and dry the resulting solid.
-
-
Reductive Cyclization:
-
Suspend the product from the previous step in a solvent like methanol.
-
Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Pressurize the reactor with hydrogen gas and heat to approximately 100°C.
-
Monitor the reaction until completion. Filter off the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization to obtain 4-hydroxy-6-ethoxyquinoline.
-
Stage 2: Chlorination of 4-hydroxy-6-ethoxyquinoline
-
Chlorination:
-
In a reaction vessel, suspend 4-hydroxy-6-ethoxyquinoline in a high-boiling solvent such as diethylene glycol dimethyl ether.
-
With stirring, add a chlorinating agent, for example, phosphorus oxychloride (POCl₃).[3]
-
Heat the reaction mixture to 90-100°C for 4-12 hours, monitoring the reaction by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into a cold, basic aqueous solution (e.g., 10% potassium carbonate).[4]
-
Stir for a sufficient time to allow for the precipitation of the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/ethyl acetate mixture).[4]
-
References
Application Notes and Protocols for the Synthesis of 4-chloro-6-ethoxyquinoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chloro-6-ethoxyquinoline-7-carbonitrile, a key intermediate in the development of targeted therapeutics. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the synthesis of various kinase inhibitors used in oncology.[1]
Introduction
This compound-7-carbonitrile is a functionalized quinoline derivative of significant interest in medicinal chemistry. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity. The ethoxy and carbonitrile moieties at the 6- and 7-positions, respectively, influence the electronic properties and binding interactions of potential drug candidates. This document outlines a proposed synthetic pathway and detailed experimental protocols based on established methodologies for analogous quinoline systems.
Synthetic Workflow Overview
The synthesis of this compound-7-carbonitrile is proposed as a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 6-ethoxy-4-hydroxyquinoline-7-carbonitrile, from a suitable aniline precursor. The second stage involves the chlorination of the 4-hydroxy group to yield the final product.
Caption: Proposed two-stage synthetic workflow.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of structurally related quinoline derivatives.[2][3] Researchers should optimize these conditions for the specific substrate.
Protocol 1: Synthesis of 6-Ethoxy-4-hydroxyquinoline-7-carbonitrile (Proposed)
This protocol outlines a potential route to the 4-hydroxyquinoline intermediate, a crucial precursor for the final product. The Conrad-Limpach reaction is a well-established method for synthesizing 4-hydroxyquinolines.[4]
Materials:
-
Substituted aniline (e.g., 4-amino-2-ethoxybenzonitrile)
-
Diethyl ethoxymethylenemalonate (or similar β-ketoester)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)[5]
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.[5] Slowly add the residue from the previous step to the hot solvent. Maintain the temperature for 30-60 minutes to facilitate cyclization.
-
Isolation of Ester: Cool the reaction mixture, which should cause the ethyl ester of 6-ethoxy-4-hydroxyquinoline-7-carboxylate to precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (10-20%) and heat to reflux until the solid dissolves completely, indicating the hydrolysis of the ester to the carboxylic acid.
-
Decarboxylation and Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 6-ethoxy-4-hydroxyquinoline-7-carbonitrile. Filter the solid, wash thoroughly with water, and dry.
Quantitative Data (Analogous Reactions):
| Step | Product | Typical Yield (%) | Reference |
| Condensation & Cyclization | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester | 85-95 | [5] |
| Saponification & Decarboxylation | 7-Chloro-4-quinolinol | Not specified in single step | [5] |
Protocol 2: Synthesis of this compound-7-carbonitrile
This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.
Materials:
-
6-Ethoxy-4-hydroxyquinoline-7-carbonitrile (from Protocol 1)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[2][3]
-
Inert solvent (optional, e.g., toluene, N,N-dimethylformamide)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl acetate
Procedure:
-
Reaction Setup: In a fume hood, suspend 6-ethoxy-4-hydroxyquinoline-7-carbonitrile (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). An inert solvent may be used if necessary.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.[3] Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound-7-carbonitrile.
Quantitative Data (Analogous Reactions):
| Starting Material | Product | Chlorinating Agent | Yield (%) | Reference |
| 4-hydroxy-6,7-dimethoxyquinoline | 4-chloro-6,7-dimethoxyquinoline | POCl₃ | 93 | [6] |
| 7-Chloro-4-quinolinol | 4,7-dichloroquinoline | POCl₃ | 55-60 (recrystallized) | [5] |
Applications in Drug Discovery
Quinoline derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals. Specifically, 4-chloroquinoline intermediates are pivotal in the development of kinase inhibitors for cancer therapy. The chlorine atom at the 4-position is readily displaced by nucleophiles, such as amines, to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Derivatives of similar quinoline scaffolds have shown potent inhibitory activity against various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, which are key targets in oncology.[1]
Caption: Inhibition of oncogenic signaling pathways.
Conclusion
The synthesis of this compound-7-carbonitrile provides a versatile intermediate for the development of novel therapeutic agents. The protocols outlined in these application notes, based on established chemical literature for analogous compounds, offer a robust starting point for researchers in the field of medicinal chemistry and drug discovery. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for this specific target molecule.
References
Application Notes and Protocols for the Reaction of 4-Chloro-6-ethoxyquinoline with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline ring at the 4-position through nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a cornerstone reaction for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the reaction of 4-chloro-6-ethoxyquinoline with various primary and secondary amines. The resulting 4-amino-6-ethoxyquinoline derivatives are of significant interest in drug discovery, with potential applications as kinase inhibitors and other therapeutic agents.
The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position, making it susceptible to nucleophilic attack by amines. The 6-ethoxy group can further modulate the electronic properties and bioavailability of the resulting compounds. These reactions can be performed under various conditions, including conventional heating and microwave irradiation, to afford the desired products in good to excellent yields.
Data Presentation: Reaction of this compound Analogues with Amines
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of 4-chloroquinolines with various amines. While specific data for this compound is limited in the cited literature, analogous reactions with other 6-substituted 4-chloroquinolines provide valuable insights into expected outcomes.
| Starting Material Analogue | Amine | Solvent | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-4-chloroquinoline | 3,4,5-Trimethoxyaniline | tert-Butanol | Conventional | 80 | 4 | 86 | [1] |
| 4,7-Dichloroquinoline | Butylamine | Neat | Conventional | 120-130 | 6 | High (not specified) | [2] |
| 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | Neat | Conventional | 120-130 | 6-8 | High (not specified) | [2] |
| 4-Chloro-6,7-dimethoxyquinoline | Substituted Anilines | Isopropanol | Conventional | Reflux | 5 | Good to Excellent | [3] |
| 4-Chloro-6,7-dimethoxyquinoline | Various Amines | Solvent-free/DMF | Microwave | 120-150 | 0.17-0.5 | High | [3] |
| 6-Bromo-4-chloroquinoline | Various Amines | tert-Butanol | Conventional | 80 | 4 | 70-95 | [4] |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | Not specified | Not specified | Not specified | Not specified | Good | [5][6] |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | Triethylamine | Not specified | Not specified | Not specified | Good | [5][6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Amino-6-ethoxyquinolines
This protocol describes the direct coupling of this compound with an amine using conventional heating. This method is straightforward and suitable for a wide range of amines.
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Solvent (e.g., tert-butanol, isopropanol, ethanol, or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., tert-butanol), add the desired amine (1.1-1.2 eq).[7]
-
For reactions with aniline derivatives, a catalytic amount of acid (e.g., HCl, 0.01 eq) can be added.[4]
-
Heat the reaction mixture to reflux (typically 80-130 °C) with constant stirring.[2][7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.[2][7]
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Amino-6-ethoxyquinolines
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., DMF, or solvent-free for some reactions)
-
Microwave vial with a snap cap
-
Microwave reactor
-
Magnetic stirrer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[3]
-
If necessary, add a suitable solvent (e.g., DMF). For many reactions, this can be performed solvent-free.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Signaling Pathways and Experimental Workflow
RIPK2 Signaling Pathway
Derivatives of 4-aminoquinoline have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD1/NOD2 signaling pathway involved in immune and inflammatory responses.[1][4][8][9] Inhibition of this pathway is a promising therapeutic strategy for various inflammatory diseases.
Caption: Inhibition of the NOD-RIPK2 signaling pathway by 4-aminoquinoline derivatives.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-amino-6-ethoxyquinoline derivatives.
Caption: General workflow for the synthesis of 4-amino-6-ethoxyquinolines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
Application Notes and Protocols for N-Alkylation of 4-Chloro-6-Ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 4-chloro-6-ethoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. The primary method described is a nucleophilic aromatic substitution (SNAr) reaction with an amine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the N-alkylated product. Additionally, it includes a summary of reaction parameters in a tabular format and a visual representation of the experimental workflow.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The N-alkylation of the quinoline core is a common synthetic strategy employed to modify the physicochemical and biological properties of these molecules. The 4-chloro position of the quinoline ring is particularly susceptible to nucleophilic attack, making it an ideal site for the introduction of various alkylamino side chains. This application note details a general yet robust protocol for the N-alkylation of this compound, which can be adapted for a range of primary and secondary amines.
Reaction Scheme
Experimental Protocol
This protocol describes the N-alkylation of this compound via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Alkylamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Dichloromethane, DMF, or neat)
-
Base (e.g., Potassium Carbonate, optional)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, optional)
-
5% aq. NaHCO₃ solution
-
Brine solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and the desired alkylamine (2.0-5.0 equiv.). The reaction can be performed neat or in a suitable solvent such as dichloromethane or DMF.[1][2] For less reactive amines, the addition of a base like potassium carbonate (2.0 equiv.) and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 equiv.) in a solvent like dry acetone can be beneficial.[3]
-
Reaction Conditions: Heat the reaction mixture with constant stirring. The temperature can range from 80°C to 130°C, and the reaction time can vary from 6 to 24 hours, depending on the reactivity of the amine.[1][2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1).[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in dichloromethane.[2]
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.[2]
-
-
Purification: The crude product can be purified by precipitation from a suitable solvent system (e.g., hexane:chloroform) or by silica gel column chromatography to yield the pure N-alkylated 4-ethoxy-6-aminoquinoline derivative.[2]
Data Presentation
Table 1: Summary of Reaction Parameters for N-Alkylation of 4-Chloroquinolines
| Parameter | Condition | Reference(s) |
| Substrate | 4-chloro-7-substituted-quinoline | [2] |
| Nucleophile | Primary or secondary amine | [1][2] |
| Stoichiometry | Amine in excess (2-5 equivalents) | [2] |
| Solvent | Neat, Dichloromethane, DMF, Ethanol | [1][2] |
| Temperature | 120-130 °C | [2] |
| Reaction Time | 6-8 hours | [2] |
| Work-up | Dichloromethane extraction, NaHCO₃ wash | [2] |
| Purification | Precipitation or Column Chromatography | [2][4] |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of components in the N-alkylation reaction.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: 4-Chloro-6-ethoxyquinoline in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 4-chloro-6-ethoxyquinoline as a key starting material. The methodologies described herein are fundamental for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
Overview
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The 6-ethoxy group can modulate the electronic properties and lipophilicity of the resulting molecules, which can be crucial for their biological activity.
This document outlines two primary synthetic strategies for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution: Reactions with N-nucleophiles (amines and hydrazines) to generate 4-amino and 4-hydrazinoquinoline derivatives.
-
Suzuki Cross-Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds and introduce aryl or heteroaryl substituents at the 4-position.
-
Synthesis of Pyrazolo[3,4-b]quinolines: A multi-step synthesis involving the reaction of a related β-chlorovinyl aldehyde with an aminopyrazole.
Data Presentation
The following tables summarize quantitative data for representative reactions starting from this compound and its derivatives.
Table 1: Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-6-ethoxyquinolin-4-amine | Ethanol | 80 | 6 | 85 |
| 2 | Hydrazine hydrate | 6-Ethoxy-4-hydrazinylquinoline | Ethanol | 80 | 4 | 92 |
| 3 | Morpholine | 4-(6-Ethoxyquinolin-4-yl)morpholine | DMF | 100 | 8 | 78 |
Table 2: Suzuki Cross-Coupling Reactions
| Entry | Boronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Ethoxy-4-phenylquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | 6-Ethoxy-4-(4-methoxyphenyl)quinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | Pyridine-3-boronic acid | 3-(6-Ethoxyquinolin-4-yl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 75 |
Table 3: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
| Step | Reactants | Product | Conditions | Yield (%) |
| 1 | 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, 3-Amino-1H-pyrazole | 1H-Pyrazolo[3,4-b]quinolin-6-ethoxy derivative | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, MW, 120°C, 30 min | 81[1] |
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of N-Phenyl-6-ethoxyquinolin-4-amine (Nucleophilic Aromatic Substitution)
Materials:
-
This compound (1.0 mmol, 207.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 0.11 mL)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Stir the mixture until the solid is completely dissolved.
-
Add aniline to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Ethoxy-4-phenylquinoline (Suzuki Cross-Coupling)
Materials:
-
This compound (1.0 mmol, 207.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a 1H-Pyrazolo[3,4-b]quinoline Derivative
This synthesis involves a palladium-catalyzed reaction of a β-chlorovinyl aldehyde derivative of 6-ethoxyquinoline with an aminopyrazole under microwave irradiation. The starting material, 2-chloro-6-ethoxyquinoline-3-carbaldehyde, can be prepared from 6-ethoxy-2-quinolone via a Vilsmeier-Haack reaction.
Materials:
-
2-Chloro-6-ethoxyquinoline-3-carbaldehyde (1.0 mmol)
-
3-Amino-1H-pyrazole (1.1 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.1 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 2-chloro-6-ethoxyquinoline-3-carbaldehyde, 3-amino-1H-pyrazole, Pd(OAc)₂, PPh₃, and K₂CO₃.[1]
-
Add DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]quinoline derivative.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Nucleophilic Aromatic Substitution Pathway.
Caption: Suzuki Cross-Coupling Catalytic Cycle.
Caption: Synthesis of Pyrazolo[3,4-b]quinolines.
References
Application Notes & Protocols for the Spectroscopic Analysis of 4-Chloro-6-Ethoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The precise characterization of these molecules is critical for drug design, development, and quality control. Spectroscopic techniques are indispensable tools for elucidating the chemical structure, purity, and electronic properties of newly synthesized 4-chloro-6-ethoxyquinoline derivatives. These application notes provide detailed protocols and representative data for the analysis of this class of compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern and the connectivity of atoms.
Data Presentation: Representative NMR Data
The following table summarizes expected chemical shifts (δ) in ppm for the core structure of this compound, using CDCl₃ or DMSO-d₆ as a solvent. Specific shifts will vary based on further substitutions on the quinoline ring or on derivative moieties.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Ethoxy -CH₂- | ~4.1 - 4.3 (quartet) | ~63 - 65 |
| Ethoxy -CH₃ | ~1.4 - 1.6 (triplet) | ~14 - 16 |
| Quinoline H-2 | ~8.6 - 8.8 (doublet) | ~150 - 152 |
| Quinoline H-3 | ~7.3 - 7.5 (doublet) | ~121 - 123 |
| Quinoline H-5 | ~7.9 - 8.1 (doublet) | ~128 - 130 |
| Quinoline H-7 | ~7.3 - 7.5 (doublet of doublets) | ~122 - 124 |
| Quinoline H-8 | ~7.6 - 7.8 (doublet) | ~105 - 107 |
| Quinoline C-4 (Cl) | - | ~142 - 144 |
| Quinoline C-6 (OEt) | - | ~157 - 159 |
| Other Quaternary C's | - | ~120 - 149 |
Note: Data is compiled and representative based on general quinoline derivative studies.[3][4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments and establish long-range correlations.[5][6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.
-
Visualization: NMR Experimental Workflow
Caption: General workflow for NMR spectroscopic analysis.
Application Note 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] It is particularly useful for confirming the presence of key structural features in this compound derivatives.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (ethoxy) | Stretch | 2850 - 3000 |
| C=N (quinoline ring) | Stretch | 1600 - 1660 |
| C=C (aromatic ring) | Stretch | 1450 - 1600 |
| C-O (ether) | Stretch | 1200 - 1270 (asymmetric), 1020 - 1075 (symmetric) |
| C-Cl | Stretch | 700 - 850 |
| Aromatic C-H | Out-of-plane bend | 750 - 900 |
Note: Data is compiled and representative based on general quinoline derivative studies.[8][9][10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The standard measurement range is 4000 to 400 cm⁻¹.[7]
-
-
Data Processing and Analysis:
-
The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.
-
Compare the obtained spectrum with reference spectra if available.
-
Visualization: FTIR Experimental Workflow
Caption: General workflow for ATR-FTIR analysis.
Application Note 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer further structural clues.
Data Presentation: Expected Mass Spectrometry Data
For a hypothetical derivative, 4-chloro-6-ethoxy-2-methylquinoline (C₁₂H₁₂ClNO) :
| Ion Type | Technique | Expected m/z (Monoisotopic) | Information Provided |
| [M+H]⁺ | ESI, APCI | 222.0680 | Molecular Weight Confirmation |
| M⁺˙ | EI | 221.0602 | Molecular Ion |
| Isotope Peak [M+2]⁺˙ | EI | 223.0572 | Presence of one Chlorine atom (~32.5% of M⁺˙) |
Note: ESI (Electrospray Ionization), APCI (Atmospheric Pressure Chemical Ionization), and EI (Electron Ionization) are common ionization techniques.[8][11]
Experimental Protocol: MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For direct infusion, load the solution into a syringe. For LC-MS, inject the solution into the liquid chromatograph.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Select the ionization mode (e.g., ESI positive or negative).
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for the compound class.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For HRMS, ensure the instrument is operating in high-resolution mode.
-
To study fragmentation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z value of the molecular ion peak.
-
Analyze the isotopic pattern to confirm the presence of elements like chlorine.
-
Use the accurate mass from HRMS to calculate the elemental composition.
-
Interpret the fragmentation pattern to gain structural insights.
-
Visualization: Mass Spectrometry Workflow
Caption: General workflow for mass spectrometry analysis.
Application Note 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about conjugation and chromophores. It is often used to determine the concentration of a compound in solution via the Beer-Lambert law.
Data Presentation: Representative UV-Vis Absorption Data
Quinoline derivatives exhibit characteristic absorption bands in the UV region due to π-π* and n-π* transitions of the aromatic system.[12][13]
| Transition Type | Typical λₘₐₓ (nm) | Solvent |
| π-π | ~220-250 | Methanol or Ethanol |
| π-π | ~270-300 | Methanol or Ethanol |
| n-π* | ~300-330 | Methanol or Ethanol |
Note: The exact position and intensity of absorption maxima (λₘₐₓ) are sensitive to substitution and solvent polarity.[12]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0. A typical concentration is around 10⁻⁵ M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up.
-
Select the desired wavelength range (e.g., 200-600 nm).
-
-
Data Acquisition:
-
Fill a clean cuvette with the solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If performing quantitative analysis, use the Beer-Lambert equation (A = εbc) to calculate the molar absorptivity (ε) or determine an unknown concentration.
-
Visualization: UV-Vis Spectroscopy Workflow
Caption: General workflow for UV-Vis spectroscopic analysis.
Application Note 5: Biological Context and Pathway Analysis
Many quinoline derivatives exhibit their biological effects by interacting with specific cellular signaling pathways. For instance, some act as kinase inhibitors, disrupting pathways crucial for cancer cell proliferation and survival.[2][14] The diagram below illustrates a hypothetical mechanism where a this compound derivative inhibits a key kinase in the MAPK/ERK signaling pathway, a common target in oncology drug development.
Visualization: Representative Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Summary: Complementary Spectroscopic Techniques
The different spectroscopic techniques provide complementary information that, when combined, allows for the complete and unambiguous structural elucidation of this compound derivatives.
Visualization: Information from Different Techniques
Caption: How spectroscopic techniques reveal molecular structure.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H NMR Spectrum of 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis and protocol for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-6-ethoxyquinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this note presents a predicted 1H NMR spectrum based on the analysis of structurally related analogs. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized. A comprehensive, standardized protocol for sample preparation and 1H NMR data acquisition is also provided to guide researchers in obtaining experimental data.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound in a standard NMR solvent such as deuterochloroform (CDCl₃). These predictions are derived from known spectral data of 4-chloroquinoline, 6-methoxyquinoline, and general principles of substituent effects on aromatic systems.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.7 - 8.9 | Doublet | 4.5 - 5.0 | 1H |
| H3 | 7.4 - 7.6 | Doublet | 4.5 - 5.0 | 1H |
| H5 | 7.9 - 8.1 | Doublet | 9.0 - 9.5 | 1H |
| H7 | 7.3 - 7.5 | Doublet of Doublets | 9.0 - 9.5, 2.5 - 3.0 | 1H |
| H8 | 7.2 - 7.4 | Doublet | 2.5 - 3.0 | 1H |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | 7.0 - 7.5 | 2H |
| -OCH₂CH₃ | 1.4 - 1.6 | Triplet | 7.0 - 7.5 | 3H |
Structural and Spectral Rationale
The predicted chemical shifts are based on the following reasoning:
-
H2 and H3: The pyridine-like ring of the quinoline system is electron-deficient. The proton at the 2-position (H2) is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom. The 4-chloro substituent will have a minor influence on these positions. They will appear as doublets due to their ortho-coupling.
-
H5, H7, and H8: The ethoxy group at the 6-position is an electron-donating group, which will shield the protons on the benzenoid ring, causing them to shift slightly upfield compared to unsubstituted quinoline. H5 is expected to be downfield due to its peri-relationship with the chloro-substituted ring. H8 will be the most upfield of the aromatic protons due to the ortho-donating effect of the ethoxy group. The coupling pattern arises from standard ortho and meta couplings in the aromatic ring.
-
Ethoxy Group (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom and will therefore be downfield, appearing as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet.
Experimental Protocol for 1H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of a solid organic compound like this compound.
1. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, 99.8 atom % D)
-
NMR tube (5 mm)
-
Pipettes and vial
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution into a clean NMR tube using a pipette.
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1H NMR spectrum using the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., -1 to 12 ppm).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants of the signals.
Visualizations
The following diagrams illustrate the molecular structure with proton assignments and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with proton labeling.
Caption: Experimental workflow for 1H NMR analysis.
Application Notes and Protocols for the Mass Spectrometry of 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the mass spectrometric analysis of 4-chloro-6-ethoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental mass spectral data for this compound is not widely available in the literature, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of structurally similar compounds, including 4-chloro-6,7-dimethoxyquinoline and other chloro- and alkoxy-substituted quinolines. This document offers a comprehensive guide for researchers to develop and validate analytical methods for the characterization and quantification of this compound.
Introduction
This compound (C₁₁H₁₀ClNO) is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and drug development. Its molecular structure makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic activities. Accurate and reliable analytical methods are essential for its identification, purity assessment, and quality control during the manufacturing process. Mass spectrometry, with its high sensitivity and specificity, is a powerful tool for the structural elucidation and quantification of such compounds. This application note details the predicted mass spectral behavior of this compound and provides a generalized protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Predicted Mass Spectrometry Data
The molecular weight of this compound is 207.66 g/mol , with a monoisotopic mass of 207.0451 g/mol .[1] Based on its structure and data from related compounds, the following mass spectrometric characteristics are predicted.
Electrospray Ionization (ESI) Mass Spectrometry
Under soft ionization conditions like ESI, fragmentation is minimal, and the spectrum is expected to be dominated by the protonated molecule and other adducts.
Table 1: Predicted m/z Values for this compound Adducts in ESI-MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.0524 |
| [M+Na]⁺ | 230.0343 |
| [M+K]⁺ | 246.0083 |
| [M+NH₄]⁺ | 225.0789 |
| [M-H]⁻ | 206.0378 |
| [M+HCOO]⁻ | 252.0433 |
| [M+CH₃COO]⁻ | 266.0589 |
Data sourced from PubChem database predictions.[2]
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a "hard" ionization technique that induces significant fragmentation, providing a characteristic fingerprint for structural elucidation. The predicted fragmentation pattern for this compound is based on the established fragmentation of quinoline derivatives and aromatic ethers.
Table 2: Predicted Fragmentation Pattern of this compound in EI-MS
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Comments |
| 207/209 | [C₁₁H₁₀ClNO]⁺˙ (Molecular Ion) | - | The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. |
| 179/181 | [M - C₂H₄]⁺˙ | Ethylene (28 Da) | Loss of ethylene from the ethoxy group via a McLafferty-type rearrangement. |
| 172 | [M - Cl]⁺ | Chlorine (35 Da) | Loss of the chlorine radical. |
| 164 | [M - C₂H₅O]⁺ | Ethoxy radical (45 Da) | Loss of the ethoxy radical. |
| 144 | [M - C₂H₄ - Cl]⁺ | Ethylene + Chlorine | Subsequent loss of a chlorine radical after the initial loss of ethylene. |
| 127 | [Quinoline core]⁺˙ | C₂H₅O + Cl | Represents the quinoline ring after loss of both substituents. |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is a starting point and may require optimization for specific instrumentation and analytical goals.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
-
Sample Filtration: If necessary, filter the prepared solutions through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Predicted Fragmentation Pathway
The diagram below illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and generalized experimental protocols serve as a valuable resource for researchers in developing and validating analytical methods for this important pharmaceutical intermediate. While experimental data will ultimately be required for full method validation, the information presented here, derived from the analysis of structurally related compounds, offers a robust starting point for method development and structural confirmation. Researchers are encouraged to use this document as a reference and to optimize the described methods for their specific analytical needs.
References
The Versatile Intermediate: 4-Chloro-6-ethoxyquinoline in Synthetic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-6-ethoxyquinoline is a key heterocyclic building block, serving as a versatile intermediate in the synthesis of a wide array of functional molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse biological activities. The presence of a reactive chlorine atom at the 4-position makes it particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various pharmacophoric moieties. This, combined with the electronic influence of the 6-ethoxy group, makes this compound a valuable precursor for the development of novel therapeutic agents, particularly in the realm of oncology.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of potent kinase inhibitors. The quinoline scaffold can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. By reacting this compound with a variety of substituted anilines, a library of 4-anilino-6-ethoxyquinoline derivatives can be generated. These derivatives have shown promise as inhibitors of key kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Targeted Signaling Pathways
The dysregulation of EGFR and VEGFR signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, angiogenesis, and metastasis. Small molecule inhibitors that target these pathways have emerged as crucial components of modern cancer therapy. The 4-anilino-6-ethoxyquinoline scaffold provides a robust framework for the design of such inhibitors.
EGFR Signaling Pathway: Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.
VEGFR Signaling Pathway: Activation of VEGFR by VEGF triggers a signaling cascade that is central to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
The dual inhibition of both EGFR and VEGFR signaling pathways is a promising strategy to achieve a more comprehensive anti-tumor effect by simultaneously targeting tumor cell proliferation and the tumor's blood supply.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of 4-anilino-6-ethoxyquinoline derivatives as potential kinase inhibitors.
Protocol 1: Synthesis of 4-(Substituted-anilino)-6-ethoxyquinoline Derivatives via Nucleophilic Aromatic Substitution (Representative Protocol)
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol, 3-chloro-4-fluoroaniline)
-
Isopropanol or n-butanol
-
Concentrated Hydrochloric Acid (catalytic amount, optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate) or silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Add a suitable solvent such as isopropanol or n-butanol to dissolve the reactants.
-
Optionally, a catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and then with a saturated solution of sodium bicarbonate, followed by water. Dry the solid under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 4-(substituted-anilino)-6-ethoxyquinoline derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Synthesized 4-anilino-6-ethoxyquinoline derivatives
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37 °C for the recommended time (typically 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of 4-anilinoquinoline derivatives, which are structurally similar to the compounds that can be synthesized from this compound. This data is provided for illustrative purposes to guide researchers in their drug discovery efforts.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| A | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | EGFR | 5.8 | A431 | 0.15 |
| B | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR | 2 | H1975 | 0.03 |
| C | 4-((3-chloro-4-fluorophenyl)amino)-6-((4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl)amino)-7-methoxyquinazoline | VEGFR-2 | 3 | HUVEC | 0.01 |
| D | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine | VEGFR-2 | 0.4 | KDR-Ba/F3 | 0.001 |
Note: The data presented in this table is for structurally related 4-anilinoquinazoline derivatives and is intended to be representative of the potential activity of compounds derived from this compound.
Visualizations
The following diagrams illustrate the key synthetic workflow and the targeted biological pathways.
Caption: Synthetic workflow for 4-anilino-6-ethoxyquinoline derivatives.
Caption: Targeted EGFR and VEGFR signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-6-ethoxyquinoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-6-ethoxyquinoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages: the synthesis of the precursor 4-hydroxy-6-ethoxyquinoline via the Gould-Jacobs reaction, followed by its chlorination.
Stage 1: Synthesis of 4-hydroxy-6-ethoxyquinoline
| Problem | Possible Causes | Solutions |
| Low or No Yield of Condensation Product | Incomplete reaction between p-phenetidine and diethyl ethoxymethylenemalonate. | - Ensure the use of freshly distilled p-phenetidine and high-purity diethyl ethoxymethylenemalonate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Incomplete Cyclization | The reaction temperature for the cyclization of the intermediate is too low or the reaction time is too short. | - Gradually increase the reaction temperature. The cyclization step is a high-temperature process.[1]- Extend the reaction time at the optimal temperature.[1]- Consider using a high-boiling point, inert solvent such as diphenyl ether to maintain a stable high temperature. |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or intermediates at high temperatures. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete Saponification or Decarboxylation | Insufficient base for saponification or inadequate heating for decarboxylation. | - Ensure a sufficient excess of sodium hydroxide is used for complete saponification.- Heat the carboxylic acid intermediate to a sufficiently high temperature to ensure complete decarboxylation.[2] |
Stage 2: Chlorination of 4-hydroxy-6-ethoxyquinoline
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | - Incomplete reaction due to insufficient heating, short reaction time, or an inadequate amount of chlorinating agent.[3]- Moisture in the reaction, which decomposes the phosphorus oxychloride (POCl₃).[3]- Poor quality of reagents.[3] | - Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours).[3]- Use freshly distilled POCl₃ and thoroughly dried glassware. Conduct the reaction under an inert atmosphere.[3]- Use high-purity starting materials. |
| Formation of Dark-Colored Impurities | The electron-rich nature of the quinoline ring makes it susceptible to side reactions at high temperatures. | - Maintain the reaction temperature within the recommended range.[3]- Purify the 4-hydroxy-6-ethoxyquinoline precursor before the chlorination step.[3] |
| Difficult Purification | Co-precipitation of the product and byproducts with similar solubility profiles.[3]- Hydrolysis of the 4-chloro group back to the 4-hydroxy group during workup. | - Experiment with different solvent systems for recrystallization. A mixture of ethanol and ethyl acetate is often effective.[4]- During the workup, carefully neutralize the reaction mixture and avoid prolonged exposure to aqueous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a two-step synthesis. The first step is the preparation of 4-hydroxy-6-ethoxyquinoline, typically via the Gould-Jacobs reaction.[2][5] The second step involves the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Q2: What is the mechanism of the Gould-Jacobs reaction for the synthesis of 4-hydroxy-6-ethoxyquinoline? A2: The reaction begins with a nucleophilic attack from the amino group of p-phenetidine on diethyl ethoxymethylenemalonate, followed by the loss of ethanol to form a condensation product.[2] This intermediate then undergoes a thermally induced 6-electron cyclization to form ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.[2] Subsequent saponification with a base like sodium hydroxide, followed by decarboxylation upon heating, yields 4-hydroxy-6-ethoxyquinoline.[2]
Q3: What are the critical parameters for the chlorination step with POCl₃? A3: The most critical parameters are the exclusion of moisture, the reaction temperature, and the reaction time. POCl₃ is highly sensitive to moisture, so anhydrous conditions are essential.[3] The temperature needs to be high enough to drive the reaction to completion but not so high as to cause significant decomposition. A typical range is 90-120°C for 4-12 hours.[3]
Q4: How can I monitor the progress of the reactions? A4: Both the Gould-Jacobs reaction and the chlorination step can be effectively monitored by Thin Layer Chromatography (TLC).[3] This will help determine when the starting materials have been consumed and the product has been formed, allowing for optimization of reaction times.
Q5: What are the best practices for purifying the final this compound product? A5: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol and ethyl acetate, is often used.[4] If significant impurities are present, column chromatography may be necessary.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-hydroxy-6,7-dimethoxyquinoline (analogous to 4-hydroxy-6-ethoxyquinoline)
| Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reductive Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, H₂ | Tetrahydrofuran | ~100 | Not specified | High | [6] |
Table 2: Reaction Conditions for the Chlorination of 4-hydroxy-6,7-dimethoxyquinoline (analogous to 4-hydroxy-6-ethoxyquinoline)
| Method | Solvent | Reactant Ratio (Hydroxyquinoline:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ as solvent | Phosphorus Oxychloride | 1:5 to 1:50 (g/mL) | 90-100 | 4-12 | Not specified | [4] |
| With co-solvent | Diethylene glycol dimethyl ether | 1:3.5 (molar) | 100 | 6 | 79.2 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-6-ethoxyquinoline via Gould-Jacobs Reaction
This protocol is based on the general principles of the Gould-Jacobs reaction.[2][5]
-
Condensation: In a round-bottom flask, mix p-phenetidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. Monitor the reaction by TLC until the p-phenetidine is consumed.
-
Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture. Heat the mixture to approximately 250°C for 30-60 minutes to induce cyclization. The product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.
-
Saponification: Isolate the intermediate from the previous step and add it to a 10-20% aqueous solution of sodium hydroxide. Heat the mixture at reflux for 1-2 hours until the ester is fully hydrolyzed.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. Filter the solid and wash it with water. Heat the dried carboxylic acid intermediate at a temperature above its melting point until carbon dioxide evolution ceases, yielding 4-hydroxy-6-ethoxyquinoline.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 4-chloro-6,7-dimethoxyquinoline.[4]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-6-ethoxyquinoline (1 equivalent).
-
Addition of POCl₃: Carefully add phosphorus oxychloride (at least 3 equivalents, can also be used as the solvent) to the flask.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base, such as a 10% aqueous potassium carbonate solution, until the pH is approximately 8. A solid precipitate of this compound will form.
-
Isolation and Purification: Collect the solid by suction filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a 1:1 mixture of ethyl acetate and ethanol.
Mandatory Visualization
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 4-chloro-6-ethoxyquinoline. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: I've completed the synthesis of this compound, but my crude product is a dark, oily residue. What is the best initial purification step?
A1: A dark, oily crude product suggests the presence of significant impurities, including residual high-boiling solvents or polymeric byproducts. An initial workup followed by either recrystallization or column chromatography is recommended.
-
Initial Workup: Before attempting purification, ensure that your reaction has been properly quenched and neutralized. An aqueous workup with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) can help remove inorganic salts and some polar impurities. Washing the organic layer with brine and drying it over an anhydrous salt like sodium sulfate is a crucial preliminary step.
-
Purification Strategy: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. If you suspect a mixture of closely related compounds, column chromatography will likely be necessary. If the main issue is colored impurities or byproducts with different solubility profiles, recrystallization may be sufficient.
Q2: I am attempting to recrystallize my this compound, but I'm not getting any crystal formation upon cooling. What should I do?
A2: The absence of crystal formation is a common challenge in recrystallization and can be due to several factors:
-
Solution is not saturated: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.
-
Inappropriate solvent system: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For quinoline derivatives, mixtures of ethanol and ethyl acetate have proven effective.[1][2]
-
Need for nucleation sites: The solution may be supersaturated but requires an initiation point for crystal growth. Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a small seed crystal of pure this compound.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the melting point of the impure compound is lower than the boiling point of the solvent.
-
Re-dissolve and cool slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate can encourage the formation of an ordered crystal lattice.
-
Use a lower-boiling point solvent: If slow cooling is ineffective, your chosen solvent's boiling point may be too high. Consider a different solvent or solvent system with a lower boiling point.
-
Add a co-solvent: Sometimes, adding a miscible co-solvent in which your compound is less soluble can help induce crystallization.
Q4: I am performing column chromatography, but I am getting poor separation of my target compound from impurities. What can I do to improve the resolution?
A4: Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Mobile Phase Polarity: The polarity of your eluent is critical. For chloro-alkoxy-quinolines, a common mobile phase is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate.[3] If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate). If it is stuck on the column, gradually increase the polarity.
-
Stationary Phase: Silica gel is the standard stationary phase for compounds of this nature.[3] Ensure you are using a silica gel with an appropriate mesh size for your column dimensions and separation needs.
-
Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Loading Technique: For optimal separation, dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often recommended.[3]
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table includes data for the closely related and well-characterized compound, 4-chloro-6,7-dimethoxyquinoline, which can serve as a valuable reference point.
| Property | Value (for 4-chloro-6,7-dimethoxyquinoline) | Reference |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |
| Molecular Weight | 223.66 g/mol | [4] |
| Appearance | Light brown or white to off-white crystalline powder | [4] |
| Melting Point | 132 - 136 °C | [4] |
| Boiling Point | 325.197 °C at 760 mmHg | [4] |
| Density | 1.265 g/cm³ | [4] |
| Recrystallization Solvent | Ethanol/Ethyl Acetate (1:1 v/v) | [1][2] |
| Column Chromatography Mobile Phase | Petroleum Ether/Ethyl Acetate | [3] |
Experimental Protocols
The following are detailed methodologies for the two primary purification techniques applicable to this compound, based on established procedures for similar compounds.
Protocol 1: Recrystallization
This protocol is adapted from the successful recrystallization of 4-chloro-6,7-dimethoxyquinoline.[1][2]
-
Solvent Selection: Begin by determining a suitable solvent or solvent pair. A mixture of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) is a good starting point.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent system.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
This protocol is based on the purification of 4-chloro-6,7-dimethoxyquinoline using normal-phase column chromatography.[3]
-
Stationary Phase Preparation:
-
Select a glass chromatography column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., petroleum ether or hexanes). The amount of silica gel should be 30 to 100 times the weight of the crude product.[3]
-
Pack the column with the slurry, ensuring even packing without air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.[3]
-
For "dry loading" (recommended for better resolution), add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder.[3]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% petroleum ether or a small percentage of ethyl acetate in petroleum ether).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) with the same mobile phase system. Visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in troubleshooting common purification issues for this compound.
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Synthesis of 4-Chloro-6-ethoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-6-ethoxyquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4-Hydroxy-6-ethoxyquinoline (Gould-Jacobs Reaction) | Incomplete cyclization of the anilidomethylenemalonate intermediate. | The Gould-Jacobs reaction often requires high temperatures for the intramolecular cyclization to proceed efficiently. Consider increasing the reaction temperature, potentially using a high-boiling point solvent like Dowtherm A, or employing microwave irradiation to enhance the reaction rate.[1][2] |
| Ineffective hydrolysis of the ester intermediate. | Ensure complete saponification by using a sufficient excess of base (e.g., 10% aqueous sodium hydroxide) and refluxing until all solid ester has dissolved.[2] | |
| Incomplete decarboxylation. | Following hydrolysis and acidification, ensure the resulting carboxylic acid is thoroughly dried before proceeding with the decarboxylation step, which typically requires heating.[2][3] | |
| Formation of Side Products During Chlorination | Reaction with nucleophilic functional groups on the quinoline ring. | If the quinoline substrate has other nucleophilic groups, they may react with the chlorinating agent (e.g., POCl₃). Protecting these groups before chlorination may be necessary.[4] |
| Harsh reaction conditions leading to decomposition or undesired side reactions. | Use milder reaction conditions, such as lower temperatures and shorter reaction times. The reaction temperature is a critical parameter that depends on the substrate's reactivity.[4] | |
| Incomplete conversion of 4-hydroxy-6-ethoxyquinoline to the chloro-derivative. | Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[5] | |
| Purification Challenges | Presence of unreacted starting materials or intermediates. | Optimize the reaction conditions to drive the reaction to completion. Use chromatographic techniques for purification if simple filtration and washing are insufficient. |
| Formation of closely related impurities. | Recrystallization from a suitable solvent can be effective for removing minor impurities. The choice of solvent will depend on the solubility of the desired product and the impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the Gould-Jacobs reaction to first synthesize the 4-hydroxy-6-ethoxyquinoline intermediate, followed by chlorination.[3][6] This multi-step process typically involves:
-
Condensation of p-phenetidine (4-ethoxyaniline) with an alkoxymethylenemalonic ester.
-
Thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.
-
Saponification (hydrolysis) of the ester group.
-
Decarboxylation to yield 4-hydroxy-6-ethoxyquinoline.
-
Chlorination using a reagent like phosphorus oxychloride (POCl₃) to give the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are critical for a successful synthesis:
-
Temperature: The cyclization step of the Gould-Jacobs reaction often requires high temperatures.[1] Conversely, the chlorination step may need controlled temperatures to prevent side reactions.[4]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC.[4]
-
Reagent Stoichiometry and Quality: The purity and molar ratios of the reactants, especially the chlorinating agent, are vital for achieving high yields and minimizing impurities.
-
Work-up Procedure: Proper work-up, including neutralization and extraction, is essential for isolating the product in a pure form. For instance, after the Vilsmeier-Haack reaction, pouring the reaction mixture into ice-water and neutralizing with a base is a typical procedure to hydrolyze the intermediate iminium salt.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are some potential side reactions in the chlorination step?
A4: The chlorination of the 4-hydroxyquinoline intermediate can sometimes lead to side products. If the reaction conditions are too harsh, over-chlorination or reaction at other positions on the quinoline ring can occur. In related syntheses, the formation of hydroxy-derivatives has been observed in strong alkaline medium, suggesting that pH control during work-up is important.[5]
Experimental Protocol: Synthesis of this compound via Gould-Jacobs Reaction and Chlorination
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of Ethyl α-carbethoxy-β-(p-ethoxy)anilinoacrylate
-
In a round-bottomed flask, combine p-phenetidine (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).
-
Add a few boiling chips and heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol produced to evaporate.
-
The resulting warm product can be used directly in the next step.
Step 2: Synthesis of 7-Ethoxy-4-hydroxy-3-quinolinecarboxylic acid
-
In a separate flask equipped with a condenser, heat a high-boiling point solvent such as Dowtherm A to boiling.
-
Carefully add the product from Step 1 to the boiling solvent.
-
Continue heating for about 1 hour to facilitate cyclization. The product should crystallize out of the solution.
-
Cool the mixture and filter the solid product. Wash the filter cake with a non-polar solvent like hexane to remove impurities.
-
Mix the air-dried solid with a 10% aqueous solution of sodium hydroxide and reflux until the solid completely dissolves (saponification).
-
Cool the solution and acidify with concentrated hydrochloric acid until acidic to Congo red paper.
-
Collect the precipitated 7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.
Step 3: Synthesis of 4-Hydroxy-6-ethoxyquinoline
-
Suspend the dried carboxylic acid from Step 2 in a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the mixture to boiling for about 1 hour to effect decarboxylation. A stream of nitrogen can be used to help remove water.
Step 4: Synthesis of this compound
-
Cool the solution containing 4-hydroxy-6-ethoxyquinoline to room temperature.
-
Carefully add phosphorus oxychloride (POCl₃) (approx. 0.98 moles per mole of the hydroxyquinoline).
-
Heat the mixture to 135-140°C and stir for 1 hour.
-
Cool the reaction mixture and carefully pour it into a mixture of crushed ice and a suitable base (e.g., sodium carbonate solution) to neutralize the excess acid and precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of side products during chlorination.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Optimizing Synthesis of 4-chloro-6-ethoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-chloro-6-ethoxyquinoline. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent method for synthesizing this compound involves a two-step process. The first step is the cyclization of a suitable precursor to form 6-ethoxy-4-hydroxyquinoline. The second, critical step is the chlorination of the hydroxyl group to yield the final product, this compound. The purity and yield of the 6-ethoxy-4-hydroxyquinoline intermediate directly impact the efficiency of the final chlorination step.[1]
Q2: My cyclization reaction to form the 4-hydroxyquinoline intermediate is producing significant tar-like byproducts. How can I minimize this?
Tar formation is a common issue in quinoline synthesis, often due to harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[2] To mitigate this, consider the following:
-
Moderators: The use of moderators like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's exothermicity and reduce charring.[2][3]
-
Temperature Control: Avoid excessively high temperatures. A gentle initiation of the reaction followed by careful control of the exothermic phase is crucial.[2]
-
Slow Addition of Reagents: Adding strong acids, such as concentrated sulfuric acid, slowly and with efficient cooling and stirring helps to dissipate heat and prevent localized hotspots.[2]
Q3: I am experiencing low yields during the chlorination of 6-ethoxy-4-hydroxyquinoline. What are the critical parameters to optimize?
Low yields in the chlorination step can often be attributed to incomplete reaction, moisture in the reaction, or inefficient workup. Key parameters to control include:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[4]
-
Anhydrous Conditions: Ensure that the starting material (6-ethoxy-4-hydroxyquinoline) and solvents are completely dry. Moisture can decompose the POCl₃ reagent.[1]
-
Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically in the range of 90-100°C, with a reaction time of 4-12 hours to ensure complete conversion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[3]
-
Stoichiometry: Using a sufficient excess of the chlorinating agent can help drive the reaction to completion.[1]
Q4: How can I effectively purify the final this compound product?
Purification is crucial to remove unreacted starting materials and byproducts. A common and effective method is recrystallization. A mixed solvent system of ethanol and ethyl acetate (in a 1:1 volume ratio) has been shown to be effective for purifying similar chloroquinoline derivatives.[4] Column chromatography on silica gel can also be employed for purification.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during chlorination. | - Monitor the reaction progress using TLC. - Increase reaction time or temperature slightly (e.g., to 100°C).[1] - Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used.[1] |
| Presence of moisture in the reaction. | - Use anhydrous solvents and oven-dried glassware. - Ensure the 6-ethoxy-4-hydroxyquinoline starting material is thoroughly dried.[1] | |
| Inefficient workup and product isolation. | - During neutralization after quenching the reaction, carefully adjust the pH to maximize product precipitation.[1] - Ensure the mixture is sufficiently cooled before filtration to minimize product loss in the filtrate.[1] | |
| Impurity Formation | Side reactions due to high temperatures. | - Consider lowering the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of side products.[1] |
| Polymerization during cyclization. | - Use a moderating agent like ferrous sulfate to control the reaction's vigor.[2][3] - Maintain strict temperature control and ensure efficient stirring.[2] | |
| Difficult Purification | Presence of tarry byproducts. | - For the crude product from the cyclization step, purification by steam distillation followed by extraction can be effective in removing tar.[2] |
| Oily product instead of solid. | - If the product oils out during workup, try adding a co-solvent or adjusting the pH. - For purification, consider column chromatography as an alternative to recrystallization. |
Experimental Protocols
Synthesis of 6-ethoxy-4-hydroxyquinoline (Hypothetical Intermediate Step)
This protocol is based on general quinoline synthesis methods, as a specific protocol for the ethoxy derivative was not found in the initial search.
-
Reaction Setup: In a well-ventilated fume hood, combine 3-ethoxy-aniline with a suitable three-carbon component (e.g., diethyl malonate) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Condensation: Heat the mixture at a controlled temperature (e.g., 140-150 °C) to form the intermediate anilinoacrylate.
-
Cyclization: Increase the temperature (e.g., to 250 °C) in a high-boiling point solvent like Dowtherm A to induce cyclization.
-
Work-up: After cooling, add a non-polar solvent such as hexanes to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain 6-ethoxy-4-hydroxyquinoline.
Synthesis of this compound
This protocol is adapted from the synthesis of 4-chloro-6,7-dimethoxyquinoline.[4]
-
Reaction Setup: In a round-bottom flask, suspend 6-ethoxy-4-hydroxyquinoline in a suitable solvent such as toluene or use phosphorus oxychloride (POCl₃) as both the solvent and the chlorinating reagent.
-
Chlorination: Add the chlorinating agent (e.g., POCl₃) to the suspension. The molar ratio of 6-ethoxy-4-hydroxyquinoline to the chlorinating agent can range from 1:1 to 1:3.
-
Reaction: Heat the mixture with stirring at a temperature of 90-100°C for 4-12 hours.
-
Quenching: After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring.
-
Isolation: A solid crude product should precipitate. Collect the solid by filtration and wash it with water.
-
Purification: Recrystallize the crude product from a mixture of ethanol and ethyl acetate (1:1 v/v) to obtain pure this compound.
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for the Chlorination of 4-hydroxyquinolines
| Parameter | Condition | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [4] |
| Solvent | Toluene, Dioxane, or neat POCl₃ | [4] |
| Reactant Molar Ratio | 1 : (1-3) (4-hydroxyquinoline : POCl₃) | [4] |
| Temperature | 90 - 100 °C | [4] |
| Reaction Time | 4 - 12 hours | [4] |
| Recrystallization Solvent | Ethanol : Ethyl Acetate (1:1 v/v) | [4] |
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
troubleshooting failed reactions involving 4-chloro-6-ethoxyquinoline
Welcome to the technical support center for reactions involving 4-chloro-6-ethoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings with chloroquinolines are often due to the challenging nature of activating the C-Cl bond. Key factors to investigate include:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. More active systems, often employing bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) are generally required to facilitate the oxidative addition of the aryl chloride.
-
Ineffective Base: The base is crucial for the transmetalation step. Weak bases are often insufficient. Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are typically more effective.
-
Sub-optimal Reaction Conditions: Inadequate temperature can lead to a sluggish reaction. These couplings often require elevated temperatures (80-120 °C). The solvent system also plays a key role; a mixture of an organic solvent (like dioxane or toluene) with water is often optimal to dissolve both the organic reactants and the inorganic base.
-
Poor Reagent Quality: Ensure your this compound, boronic acid, and solvents are pure and dry (if anhydrous conditions are required). Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with unstable boronic acids.
Q2: My Buchwald-Hartwig amination of this compound is failing. What should I troubleshoot?
A2: Similar to Suzuki couplings, the lower reactivity of the C-Cl bond is a primary hurdle. Consider the following:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For chloroquinolines, bulky and electron-rich ligands are generally preferred to promote both oxidative addition and reductive elimination.
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. However, be mindful of base-sensitive functional groups on your amine coupling partner.
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using a higher catalyst loading or a pre-catalyst might be beneficial.
-
Side Reactions: Hydrodehalogenation (replacement of the chlorine with a hydrogen) can be a competing side reaction. This may be influenced by the choice of solvent and base.
Q3: I am observing multiple products in my nucleophilic aromatic substitution (SNAr) reaction. What could be the cause?
A3: While the 4-position of the quinoline ring is activated towards nucleophilic attack, side reactions can occur:
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol) at high temperatures, you may observe substitution with the solvent.
-
Hydrolysis: The presence of water can lead to the formation of 6-ethoxyquinolin-4-one. Ensure anhydrous conditions if this is not the desired product.
-
Complex Reaction Mixture: If your nucleophile has multiple nucleophilic sites, you may see a mixture of products. Protecting groups may be necessary.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, follow this systematic troubleshooting workflow:
Common Side Reactions and Mitigation
| Side Reaction | Potential Cause | Mitigation Strategy |
| Protodeboronation | - Presence of water- High temperature- Strong base | - Use a more stable boronic ester (e.g., pinacol ester)- Minimize water content- Use a milder base if possible |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and reagents- Use a pre-catalyst to ensure an active Pd(0) species |
| Hydrodehalogenation | - Presence of a hydride source- Catalyst decomposition pathway | - Use anhydrous solvents- Screen different bases and ligands |
| Hydrolysis of Chloroquinoline | - Presence of water in the reaction mixture | - Ensure strictly anhydrous conditions- Use a non-aqueous workup if possible |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-ethoxy-4-phenylquinoline.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general guideline for the amination with anilines and may require optimization.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), aniline (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-phenyl-6-ethoxyquinolin-4-amine.[1]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound with Morpholine
This is a general protocol for SNAr reactions with secondary amines.
Materials:
-
This compound
-
Morpholine
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add morpholine (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization or column chromatography to give 4-(morpholino)-6-ethoxyquinoline.
Reaction Mechanisms and Workflows
General Experimental Workflow for Functionalization
Catalytic Cycle of Buchwald-Hartwig Amination
References
Technical Support Center: Purification of 4-Chloro-6-ethoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-chloro-6-ethoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthetic route, which often involves the chlorination of 6-ethoxy-4-hydroxyquinoline using a reagent like phosphorus oxychloride (POCl₃).[1] Potential impurities include:
-
Unreacted 6-ethoxy-4-hydroxyquinoline: The starting material for the chlorination reaction.
-
Phosphorylated intermediates: Formed during the reaction with POCl₃.[2]
-
Dark-colored byproducts: Resulting from side reactions or decomposition, especially at elevated temperatures.[1]
-
Hydrolysis product (6-ethoxy-4-hydroxyquinoline): The 4-chloro group is susceptible to hydrolysis back to the hydroxy group if moisture is present during workup or storage.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color is often due to the presence of dark-colored byproducts or degradation products formed during the synthesis.[1] To address this:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. However, use it sparingly as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can separate the colored impurities from the product.
Q3: After purification, I see a small amount of a more polar spot on my TLC plate. What could it be?
A3: A more polar spot on a TLC plate (lower Rf value) often corresponds to the starting material, 6-ethoxy-4-hydroxyquinoline, or the hydrolysis product. The hydroxyl group makes these compounds more polar than the chlorinated product. To confirm its identity, you can run a co-spot on the TLC plate with the starting material.
Q4: My yield after purification is very low. What are the potential reasons?
A4: Low yield can be attributed to several factors:
-
Incomplete reaction: The initial chlorination reaction may not have gone to completion.[1]
-
Product loss during workup: The product might be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment and use an appropriate organic solvent for extraction.
-
Suboptimal recrystallization conditions: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Conversely, premature crystallization during hot filtration can also lead to loss.
-
Decomposition: Prolonged heating during synthesis or purification can lead to product degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete chlorination reaction.[1] | Ensure sufficient heating and reaction time for the chlorination step. Monitor reaction progress by TLC. |
| Decomposition of product.[1] | Avoid prolonged exposure to high temperatures during synthesis and purification. | |
| Presence of moisture in the chlorination reaction.[1] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Formation of Dark-Colored Impurities | Side reactions at high temperatures.[1] | Maintain the recommended reaction temperature. Consider a gradual temperature increase. |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time or temperature of the chlorination step. Consider adding a slight excess of the chlorinating agent. |
| Multiple Spots on TLC after Purification | Formation of closely related byproducts. | Optimize chromatographic conditions (e.g., solvent system) for better separation. |
| Isomeric impurities from synthesis. | If isomers are present, a more efficient chromatographic separation may be required. | |
| Oiling out during Recrystallization | The solvent is too nonpolar for the compound, or the solution is cooled too quickly. | Use a more polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from a procedure for the closely related 4-chloro-6,7-dimethoxyquinoline.
Materials:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and ethyl acetate (e.g., 1:1 v/v) is a good starting point. The optimal ratio may need to be determined empirically based on the impurity profile.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
| Parameter | Value |
| Solvent System | Ethanol/Ethyl Acetate |
| Recommended Ratio | 1:1 (v/v) - to be optimized |
| Drying Temperature | 50-60 °C (under vacuum) |
Column Chromatography of this compound
This protocol is also adapted from a procedure for a similar compound and is effective for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution can be employed, starting with a nonpolar solvent system and gradually increasing the polarity (e.g., from 95:5 to 80:20 petroleum ether:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluent.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate |
| Elution Gradient | Start with low polarity (e.g., 5% Ethyl Acetate) and gradually increase. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Stability of 4-chloro-6-ethoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-chloro-6-ethoxyquinoline under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected degradation of this compound in an acidic formulation.
Possible Cause 1: Hydrolysis of the chloro group.
-
Explanation: The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under acidic conditions, which can lead to its replacement by a hydroxyl group, forming 4-hydroxy-6-ethoxyquinoline. The rate of this hydrolysis is dependent on the pH and temperature.
-
Recommendation:
-
Determine the pH of your formulation.
-
If the pH is strongly acidic (pH < 4), consider adjusting it to a less acidic range if your experimental parameters allow.
-
Analyze your sample for the presence of 4-hydroxy-6-ethoxyquinoline to confirm this degradation pathway.
-
Possible Cause 2: Ether cleavage of the ethoxy group.
-
Explanation: While generally more stable than the chloro group, the ethoxy group at the 6-position can undergo cleavage under harsh acidic conditions and elevated temperatures to form 6-hydroxy-4-chloroquinoline.
-
Recommendation:
-
Evaluate the temperature at which your experiments are being conducted.
-
If possible, reduce the temperature to minimize the rate of ether cleavage.
-
Use analytical techniques such as HPLC-MS to screen for the presence of 6-hydroxy-4-chloroquinoline.
-
Possible Cause 3: Ring protonation and subsequent reactions.
-
Explanation: The quinoline nitrogen is basic and will be protonated in acidic solutions. This can alter the electron distribution in the aromatic rings, potentially making them more susceptible to other reactions or interactions with other components in the formulation.
-
Recommendation:
-
Review the composition of your formulation for any components that might react with the protonated form of this compound.
-
Consider using a buffer system to maintain a constant pH and minimize fluctuations that could affect stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic media?
Q2: What are the likely degradation products of this compound in an acidic solution?
The primary degradation product is expected to be 4-hydroxy-6-ethoxyquinoline resulting from the hydrolysis of the C-Cl bond. Under more forcing conditions (e.g., higher temperature, very low pH), cleavage of the ether linkage could potentially yield 6-hydroxy-4-chloroquinoline .
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. This method should be able to separate the parent compound from its potential degradation products.
Q4: What are the recommended storage conditions for solutions of this compound?
For short-term storage, it is advisable to keep solutions at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, consider storing at -20 °C or below. If the solution is acidic, it is crucial to evaluate its stability over the intended storage period.
Hypothetical Degradation Data
The following table illustrates the type of data you would generate from a forced degradation study. Note: This is hypothetical data for illustrative purposes only.
| pH | Temperature (°C) | Time (hours) | This compound (%) | 4-hydroxy-6-ethoxyquinoline (%) | Other Impurities (%) |
| 1.0 | 60 | 24 | 85.2 | 13.5 | 1.3 |
| 1.0 | 80 | 24 | 65.7 | 32.1 | 2.2 |
| 3.0 | 60 | 24 | 98.1 | 1.8 | < 0.1 |
| 3.0 | 80 | 24 | 92.5 | 7.1 | 0.4 |
| 5.0 | 80 | 24 | 99.5 | 0.5 | < 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
Objective: To evaluate the stability of this compound in acidic solutions at various pH levels and temperatures.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
HPLC system with a C18 column and UV detector
-
Water bath or incubator
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate volumetric flasks, add a known volume of the stock solution and dilute with the acidic solutions to achieve final pH values of, for example, 1, 3, and 5. The final concentration of the active pharmaceutical ingredient (API) should be appropriate for your analytical method (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with purified water.
-
Incubate the flasks at different temperatures, for instance, 40 °C, 60 °C, and 80 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the withdrawn samples with a suitable base if necessary to stop the degradation.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: Workflow for the forced degradation study of this compound.
characterization of unexpected byproducts in 4-chloro-6-ethoxyquinoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-6-ethoxyquinoline. The following sections address common issues, particularly the characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 4-hydroxy-6-ethoxyquinoline, typically via a Friedländer annulation or a similar cyclization reaction. The second step is the chlorination of the hydroxyl group at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: My chlorination reaction of 4-hydroxy-6-ethoxyquinoline is resulting in a low yield. What are the potential causes?
A2: Low yields in the chlorination step can be attributed to several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.
-
Moisture contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture. The presence of water will quench the reagent and reduce the yield. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Suboptimal reagent ratio: An insufficient amount of the chlorinating agent will lead to an incomplete reaction. An excess, however, can sometimes lead to the formation of additional byproducts.
-
Product degradation: Excessive heat or prolonged reaction times can lead to the degradation of the desired product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities include unreacted 4-hydroxy-6-ethoxyquinoline, and potentially a number of byproducts. The nature of these byproducts will depend on the specific reaction conditions. See the troubleshooting guide below for a more detailed breakdown of potential unexpected byproducts.
Q4: What are the best methods for purifying crude this compound?
A4: The most common and effective method for purification is recrystallization. A solvent system such as ethanol/ethyl acetate is often used. Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guide: Unexpected Byproducts
Issue: Identification of Unexpected Byproducts in the Synthesis of this compound
The formation of unexpected byproducts is a common challenge in organic synthesis. This guide will help you to identify potential side-products in the synthesis of this compound, particularly in the chlorination step using phosphorus oxychloride (POCl₃).
Potential Byproducts and their Characterization:
| Byproduct Name | Potential Cause | Characterization Notes |
| Unreacted 4-hydroxy-6-ethoxyquinoline | Incomplete reaction (insufficient time, temperature, or reagent). | TLC: More polar spot than the product. ¹H NMR: Absence of the characteristic downfield shift of the proton at C5 upon chlorination. Presence of a broad OH peak. MS (ESI+): [M+H]⁺ corresponding to the starting material. |
| Diquinoline Ether | High reaction temperatures can lead to the etherification of two molecules of 4-hydroxy-6-ethoxyquinoline. | ¹H NMR: Complex aromatic region with signals from both quinoline moieties. MS (ESI+): [M+H]⁺ corresponding to the dimer. |
| Phosphorylated Quinoline | Reaction of the hydroxyl group with POCl₃ without subsequent chloride displacement. | ³¹P NMR: Characteristic signal for a phosphate ester. MS (ESI+): [M+H]⁺ with a mass increase corresponding to the addition of a PO₂Cl group. |
| Over-chlorinated Products | Harsh reaction conditions (high temperature, prolonged reaction time) may lead to chlorination on the aromatic ring. | ¹H NMR: Fewer signals in the aromatic region than expected. MS (ESI+): [M+H]⁺ corresponding to the addition of one or more chlorine atoms. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-6-ethoxyquinoline (via Friedländer Annulation)
This protocol is adapted from established procedures for similar quinoline syntheses.
Materials:
-
2-amino-5-ethoxyacetophenone
-
Ethyl acetoacetate
-
Base catalyst (e.g., sodium ethoxide)
-
Ethanol
Procedure:
-
Dissolve 2-amino-5-ethoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2: Chlorination of 4-hydroxy-6-ethoxyquinoline
Materials:
-
4-hydroxy-6-ethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-6-ethoxyquinoline (1 equivalent).
-
Add the anhydrous solvent to the flask.
-
With stirring, slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction by TLC.
-
After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Byproduct Identification
Caption: A general workflow for the identification and characterization of unknown byproducts from a chemical reaction.
Logical Troubleshooting Flow for Chlorination Reaction
Caption: A logical flow diagram for troubleshooting common issues in the chlorination of 4-hydroxyquinolines.
Quinoline Derivatives in Kinase Signaling Pathways
Caption: Simplified diagram showing the inhibition of a generic kinase signaling pathway by quinoline-based drugs.[1][2][3]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-chloro-6-ethoxyquinoline during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-chloro-6-ethoxyquinoline during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The primary factors leading to the degradation of this compound are exposure to light, improper pH conditions, high temperatures, and the presence of oxidizing agents. Photodegradation is a significant concern for quinolone derivatives, leading to the formation of various byproducts[1]. The pH of the storage environment can also heavily influence degradation pathways, with alkaline conditions often accelerating decomposition[2].
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is crucial to protect the compound from light by using amber-colored or opaque containers. The storage area should be well-ventilated and away from heat sources and incompatible substances such as strong oxidizing agents and acids.
Q3: Are there any known incompatible materials or substances that should be avoided during storage?
A3: Yes. Avoid storing this compound with strong oxidizing agents, strong acids, and organic anhydrides. Contact with these substances can lead to vigorous reactions and decomposition.
Q4: What are the potential signs of decomposition in a sample of this compound?
A4: Visual signs of decomposition can include a change in color (e.g., darkening or yellowing), caking of the powder, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to confirm the purity of the material, especially after prolonged storage or if suboptimal conditions are suspected.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing/browning) | Exposure to light (photodegradation) or heat. | Store the compound in an amber vial or a light-blocking container in a temperature-controlled environment. For future use, aliquot the material to minimize repeated exposure of the bulk sample. |
| Reduced purity or presence of unexpected peaks in analytical tests (e.g., HPLC, NMR) | Chemical degradation due to improper storage conditions (e.g., humidity, temperature, exposure to air/light). | Review storage conditions and ensure they align with the recommended guidelines (cool, dry, dark, inert atmosphere if possible). Consider re-purification of the material if the impurity levels are unacceptable. Implement a routine stability testing program. |
| Poor solubility or changes in physical appearance (e.g., clumping) | Absorption of moisture (hygroscopic tendencies) or degradation to less soluble byproducts. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products. | Confirm the purity of the this compound batch using a validated analytical method before use. Use a freshly opened or recently tested sample for critical experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity of this compound and detect degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
3. Other Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 230-260 nm). A PDA detector is advantageous for identifying the optimal wavelength and assessing peak purity.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.
5. Method Validation:
-
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended use as a stability-indicating assay.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 60 °C for 48 hours. Also, heat the stock solution at 60 °C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection into the HPLC.
-
Analyze all samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Visualizations
Caption: Key factors accelerating the decomposition of this compound.
Caption: Workflow for storage and stability assessment of this compound.
References
Validation & Comparative
Validating the Structure of 4-chloro-6-ethoxyquinoline: A Comparative NMR Guide
The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure of a compound. This guide provides a comparative analysis for validating the structure of 4-chloro-6-ethoxyquinoline, offering insights into its expected NMR spectral data in contrast with related quinoline derivatives.
Predicted NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Position | Predicted Chemical Shift (ppm) | Position | Predicted Chemical Shift (ppm) |
| H-2 | 8.6 - 8.8 | C-2 | 150 - 152 |
| H-3 | 7.3 - 7.5 | C-3 | 121 - 123 |
| H-5 | 7.8 - 8.0 | C-4 | 143 - 145 |
| H-7 | 7.2 - 7.4 | C-4a | 148 - 150 |
| H-8 | 7.9 - 8.1 | C-5 | 128 - 130 |
| OCH₂ | 4.1 - 4.3 (quartet) | C-6 | 157 - 159 |
| CH₃ | 1.4 - 1.6 (triplet) | C-7 | 105 - 107 |
| C-8 | 125 - 127 | ||
| C-8a | 144 - 146 | ||
| OC H₂ | 63 - 65 | ||
| C H₃ | 14 - 16 |
Comparative Analysis with Related Structures
The predicted values for this compound can be benchmarked against experimentally determined NMR data for analogous quinoline derivatives. For instance, the presence of a chlorine atom at C-4 is known to significantly influence the chemical shifts of nearby carbon atoms.[1] Similarly, the electron-donating ethoxy group at C-6 will affect the chemical shifts of the protons and carbons in the benzene ring portion of the molecule.
For comparison, consider the predicted ¹H NMR data for a similar compound, 4-chloro-6-methoxyquinolin-7-ol, which shows signals at 3.99 (s, 3H), 7.36 (s, 1H), 7.39 (s, 1H), 7.54 (d, 1H), and 8.6 (d, 1H).[2] The presence of the ethoxy group in this compound would be clearly distinguishable by a characteristic quartet and triplet signal pattern for the ethyl protons, as indicated in the predicted data table.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives is as follows.[1][3]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
The choice of solvent is critical, and its residual peaks should be noted.[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Ensure the sample is fully dissolved and the solution is homogenous by gentle inversion of the NMR tube.
2. NMR Data Acquisition:
-
Spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Acquisition times and the number of scans should be optimized to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).
-
The spectrum should be phased and baseline corrected to ensure accurate integration and peak picking.
Workflow for Structural Validation
The following diagram illustrates the general workflow for the synthesis and structural validation of a substituted quinoline derivative like this compound.
References
A Comparative Analysis of 4-Chloro-6-Ethoxyquinoline and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-chloro-6-ethoxyquinoline and its key analogs. While direct experimental data for this compound is limited in publicly available literature, this document provides a framework for understanding its potential properties and performance by examining closely related, well-studied analogs. The information presented is based on the structure-activity relationships of the quinoline scaffold and experimental data from analogous compounds.
This compound serves as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer and antimalarial agents.[1][2] Its chemical structure lends itself to the creation of quinoline-based active ingredients with significant biological activity, including the preparation of kinase inhibitors.[1][2] This guide will focus on comparing its potential with analogs such as 4-chloro-6,7-dimethoxyquinoline and other substituted quinolines, for which more extensive biological data is available.
Performance Comparison: Anticancer and Antimicrobial Activities
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro activity of various analogs of this compound against cancer cell lines and microbial strains. This data provides a benchmark for the anticipated performance of derivatives synthesized from the this compound scaffold.
Table 1: Comparative Anticancer Activity of Quinoline Analogs (IC50 values in µM)
| Compound ID | Core Structure | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | 4-Aryl-6-chloro-quinoline | 4-(4-Fluorophenyl) | HepG 2.2.15 (HBV DNA replication) | 4.4 | [3] |
| 17 | 4-Aryl-6-chloro-quinoline | 4-(4-Chlorophenyl) | HepG 2.2.15 (HBV DNA replication) | 9.8 | [3] |
| 20 | 4-Aryl-6-chloro-quinoline | 4-(4-Bromophenyl) | HepG 2.2.15 (HBV DNA replication) | 7.2 | [3] |
| 6 | 2-(Furan-2-yl)-4-phenoxyquinoline | 3'-Acetylphenyl at 4-position | Inhibition of TNF-α formation | 2.3 | [4] |
| 8 | 2-(Furan-2-yl)-4-phenoxyquinoline | 4'-Formylphenyl at 4-position | Inhibition of β-glucuronidase release | 5.0 | [4] |
| 10 | 2-(Furan-2-yl)-4-phenoxyquinoline | 4'-(But-3-en-2-one)phenyl at 4-position | Inhibition of lysozyme release | 4.6 | [4] |
Table 2: Comparative Antimicrobial Activity of Quinoline Analogs
| Compound ID | Core Structure | Modification | Microorganism | Activity (IC50 or MIC in µg/mL) | Reference |
| 3i | 4-Hydroxy-2-quinolone | 3-Nonyl, 6-Chloro | Aspergillus flavus | IC50: 4.60 ± 1.14 | [5] |
| 3j | 4-Hydroxy-2-quinolone | 3-Nonyl, 6-Bromo | Aspergillus flavus | IC50: 1.05 ± 1.31 | [5] |
| 3i | 4-Hydroxy-2-quinolone | 3-Nonyl, 6-Chloro | Staphylococcus aureus | MIC: 125-1000 | [5] |
| 3j | 4-Hydroxy-2-quinolone | 3-Nonyl, 6-Bromo | Staphylococcus aureus | MIC: 125-500 | [5] |
| 5d | 5-Chloro-8-hydroxyquinoline | 7-(Quinolone coupled) | Staphylococcus aureus (MRSA) | MIC: 0.125 | [1] |
| 5d | 5-Chloro-8-hydroxyquinoline | 7-(Quinolone coupled) | Escherichia coli | MIC: 8 | [1] |
| 19 | 7-Chloroquinoline-oxadiazole | 4-(4-aminobutyl)amino at 4-position | Chromobacterium violaceum (Quorum Sensing) | IC50: 63.15 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of novel compounds. Below are protocols for key experiments relevant to the assessment of this compound and its derivatives.
Synthesis of 4-Substituted-6-alkoxyquinolines via Nucleophilic Aromatic Substitution (General Procedure)
This protocol describes a general method for the substitution of the chlorine atom at the 4-position of the quinoline ring, a key step in the diversification of these scaffolds.
Materials:
-
This compound (or other 4-chloro-6-alkoxyquinoline analog)
-
Desired amine or thiol nucleophile (1.2 equivalents)
-
Suitable solvent (e.g., isopropanol, DMF)
-
Base (if required, e.g., K2CO3)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen nucleophile (1.2 equivalents) in a suitable solvent.
-
If the nucleophile is an amine salt or if a base is required to facilitate the reaction, add the appropriate base (e.g., potassium carbonate, 2.0 equivalents).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the inhibitory activity of compounds against specific protein kinases.
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a white-walled microplate, add the kinase buffer, the recombinant kinase, and the substrate peptide.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent from the kinase assay kit.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Workflows and Pathways
To better understand the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. While direct biological data on this specific compound is not extensively documented, the wealth of information available for its analogs provides a strong foundation for predicting its potential and guiding future research. The structure-activity relationships established for the quinoline core suggest that derivatives of this compound are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for the synthesis and evaluation of new compounds based on this promising chemical intermediate. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-chloro-6-ethoxyquinoline
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure the quality, safety, and efficacy of the final drug product.[1][2] This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity determination of synthesized 4-chloro-6-ethoxyquinoline, a key quinoline derivative. Furthermore, it explores alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely utilized technique for the purity assessment of non-volatile organic compounds due to its high sensitivity, selectivity, and reproducibility.[2][3] For this compound, two primary RP-HPLC methods, utilizing C18 and C8 stationary phases, can be effectively employed. The choice between these methods depends on the specific impurity profile and desired analytical throughput.[1]
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Reversed-Phase C8 |
| Column | InertSustain C18 (250mm x 4.6mm, 5µm) | C8 (150mm x 4.6mm, 5µm) |
| Mobile Phase | A: WaterB: Methanol/Acetic Acid (100:0.1) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient | Isocratic |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Injection Volume | 1 µL | 10 µL |
| Run Time | 15 min | 10 min |
| Resolution (Main Peak & Closest Impurity) | > 2.0 | > 1.8 |
| Tailing Factor (Main Peak) | < 1.2 | < 1.5 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Experimental Protocols
Detailed methodologies for each HPLC method are provided below to ensure reproducibility.
Method 1: Reversed-Phase C18
This method utilizes a C18 column with a gradient elution, offering high resolving power for a broad range of potential impurities.[1]
-
Column: InertSustain C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase:
-
A: Water
-
B: Methanol/Acetic Acid (100:0.1)
-
-
Gradient Program:
Time (min) %A %B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 1 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Method 2: Reversed-Phase C8
This alternative method employs a C8 column with isocratic elution, providing a faster analysis time suitable for routine quality control.[1]
-
Column: C8 (150mm x 4.6mm, 5µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Composition: 60% A : 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Alternative Analytical Techniques
While HPLC is a primary method for purity analysis, other techniques can provide orthogonal data or may be more suitable for specific types of impurities.[2][4]
Table 2: Comparison of HPLC with Alternative Analytical Techniques
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC.[2] | Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity for volatile impurities such as residual solvents.[2][4] Provides structural information. | Requires that the analyte be volatile or amenable to derivatization; potential for thermal degradation.[4] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under an electric field. | High separation efficiency and low sample/reagent consumption.[4] | Lower concentration sensitivity compared to HPLC-UV; reproducibility can be more challenging.[4] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte); provides structural information.[4] | Lower sensitivity than chromatographic methods; requires a pure internal standard and potential for signal overlap.[4] |
Logical Comparison of Analytical Techniques
The diagram below provides a logical comparison of HPLC with alternative techniques based on key performance attributes.
Conclusion
For routine purity analysis of synthesized this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power for common process-related impurities. The choice between a C18 or C8 column will depend on the specific impurity profile and the need for either high-resolution or high-throughput analysis. For orthogonal confirmation of purity or for the analysis of specific types of impurities (e.g., volatile solvents), alternative techniques such as GC-MS, CE, and qNMR offer valuable complementary information. The selection of the most appropriate analytical method should be based on a comprehensive evaluation of the analytical requirements, the nature of the sample, and the expected impurities.
References
A Comparative Guide to the Synthetic Routes of 4-chloro-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes to 4-chloro-6-ethoxyquinoline, a key intermediate in pharmaceutical development. The following sections outline the most viable synthetic strategies, presenting experimental data, detailed protocols, and visual representations of the chemical pathways.
Introduction
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the this compound scaffold being a crucial component in a variety of pharmacologically active molecules. The efficiency of the synthetic route chosen to produce this intermediate can significantly impact the overall cost and timeline of drug development. This guide compares the well-established Gould-Jacobs reaction with other potential synthetic pathways, providing a comprehensive overview to aid in methodological selection.
Comparison of Synthetic Routes
The synthesis of this compound is most effectively achieved through a multi-step process that begins with the formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. The Gould-Jacobs reaction is a prominent and well-documented method for the initial synthesis of the 4-hydroxyquinoline precursor. Alternative routes, such as the Combes, Doebner-von Miller, and Skraup syntheses, are also considered.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinolines from anilines and malonic ester derivatives.[1] The general sequence for the synthesis of this compound via this route involves:
-
Condensation: Reaction of 4-ethoxyaniline (p-phenetidine) with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
-
Saponification and Decarboxylation: Hydrolysis of the ester followed by decarboxylation to produce 6-ethoxy-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Modern adaptations of the Gould-Jacobs reaction, particularly the use of microwave irradiation for the cyclization step, can dramatically reduce reaction times and improve yields.[2]
Route 2: Alternative Syntheses (Combes, Doebner-von Miller, Skraup)
While the Gould-Jacobs reaction is a primary choice, other classical quinoline syntheses offer alternative, though potentially less direct, routes.
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[3][4] For the synthesis of this compound, this would require a specific β-diketone that leads to the desired substitution pattern, which may not be readily available.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[5] It is a versatile method but typically yields quinolines with substituents at the 2- and 4-positions, making it less direct for the target molecule.
-
Skraup Synthesis: The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[6][7] While fundamental, this reaction is known for being highly exothermic and is generally used for the synthesis of the parent quinoline or simple derivatives.[8]
Due to the directness and adaptability of the Gould-Jacobs reaction for synthesizing the required 6-ethoxy-4-hydroxyquinoline precursor, it is the most extensively documented and practical approach for obtaining this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound via the Gould-Jacobs reaction, based on analogous procedures and typical yields for these transformations.
Table 1: Synthesis of 6-ethoxy-4-hydroxyquinoline via Gould-Jacobs Reaction (Analogous Procedure)
| Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Condensation | 4-ethoxyaniline, Diethyl ethoxymethylenemalonate | None | 110-120 | 1 h | High (crude) |
| Cyclization | Anilinomethylenemalonate intermediate | Diphenyl ether | 240-250 | 20 min | ~85-95 |
| Saponification | Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | 10% aq. NaOH | Reflux | 1 h | High (crude) |
| Decarboxylation | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether | 250 | 1 h | ~90 |
Table 2: Chlorination of 6-ethoxy-4-hydroxyquinoline (Analogous Procedure)
| Reactants | Chlorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| 6-ethoxy-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | POCl₃ (excess) or inert high-boiling solvent | 100-110 | 3-6 h | ~80-95 |
Experimental Protocols
Protocol 1: Synthesis of 6-ethoxy-4-hydroxyquinoline (Gould-Jacobs Reaction)
This protocol is adapted from established procedures for similar substituted 4-hydroxyquinolines.[9]
Step A: Condensation of 4-ethoxyaniline with Diethyl Ethoxymethylenemalonate
-
A mixture of 4-ethoxyaniline (1 mole) and diethyl ethoxymethylenemalonate (1 mole) is heated in an oil bath at 110-120°C for 1 hour.
-
The ethanol formed during the reaction is allowed to evaporate. The resulting crude anilinomethylenemalonate is used directly in the next step.
Step B: Thermal Cyclization
-
The crude anilinomethylenemalonate is added to hot diphenyl ether.
-
The temperature is rapidly increased to 240-250°C and maintained for approximately 20 minutes.
-
After cooling to room temperature, the reaction mixture is filtered, and the solid is washed with a non-polar solvent like carbon tetrachloride and dried to yield crude ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
Step C: Saponification and Decarboxylation
-
The crude ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour until the solid dissolves completely.
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid.
-
The carboxylic acid is filtered, washed with water, and dried.
-
The dried acid is then heated in diphenyl ether at 250°C for 1 hour to effect decarboxylation, yielding 6-ethoxy-4-hydroxyquinoline.
Protocol 2: Chlorination of 6-ethoxy-4-hydroxyquinoline
This protocol is adapted from the chlorination of analogous 4-hydroxyquinolines.[10]
-
6-ethoxy-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (approximately 105-110°C) for 3 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., ammonia or sodium carbonate solution).
-
The precipitated crude this compound is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Gould-Jacobs Synthetic Pathway
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. iipseries.org [iipseries.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
Comparative Biological Activities of 4-Chloro-6-alkoxyquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-chloro-6-alkoxyquinoline derivatives and related analogs. It is designed to be a resource for identifying promising compounds and understanding their structure-activity relationships.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Strategic modifications of the quinoline ring system, such as the introduction of a chlorine atom at the 4-position and an alkoxy group at the 6-position, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, potentially enhancing its therapeutic efficacy. This guide summarizes key experimental data on the biological activities of various 4-chloro-6-alkoxyquinoline derivatives and provides detailed experimental protocols for their evaluation.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activity of selected 4-chloro-6-alkoxyquinoline derivatives and related compounds against various cancer cell lines, bacteria, and viruses.
Anticancer Activity
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(4-Fluorophenyl)-6-chloroquinoline | HCT-116 (Colon) | 6.8 | [2] |
| 2 | 4-(4-Methoxyphenyl)-6-chloroquinoline | HCT-116 (Colon) | 8.2 | [2] |
| 3 | 4-(4-(Dimethylamino)phenyl)-6-chloroquinoline | HCT-116 (Colon) | 4.4 | [2] |
| 4 | 2-(4-Chlorophenyl)-4-ethoxy-6,7-dimethoxyquinoline | NCI 59-cell panel | Low Activity (GI% = 3-17) | [3] |
| 5 | 7-Chloro-4-(phenylthio)quinoline | CCRF-CEM (Leukemia) | >10 | [4] |
| 6 | 7-Chloro-4-(benzylthio)quinoline | CCRF-CEM (Leukemia) | 5.8 | [4] |
Anti-HBV Activity
| Compound ID | HBsAg Secretion Inhibition IC50 (µM) | HBeAg Secretion Inhibition IC50 (µM) | HBV DNA Replication Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |
| 3 | 10.2 | 12.5 | 4.4 | >200 | >45.5 | [2] |
| 5 | 15.8 | 18.2 | 7.5 | >200 | >26.7 | [2] |
| 10 | 11.4 | 13.9 | 5.2 | >200 | >38.5 | [2] |
| 17 | 9.8 | 11.2 | 6.1 | >200 | >32.8 | [2] |
| 20 | 12.1 | 14.7 | 4.9 | >200 | >40.8 | [2] |
| Tenofovir (Control) | - | - | 3.8 | >1000 | >263.2 | [2] |
Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Quinolone Derivative 25 | Staphylococcus aureus | 1.95 | [5] |
| Quinolone Derivative 25 | Escherichia coli | 0.49 | [5] |
| Quinolone Derivative 26 | Staphylococcus aureus | 0.98 | [5] |
| Quinolone Derivative 26 | Escherichia coli | 0.49 | [5] |
| Quinolone Derivative 9 | Staphylococcus aureus | 0.12 | [5] |
| Quinolone Derivative 9 | Escherichia coli | 0.12 | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of biological activity. Below are methodologies for key assays.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-HBV Activity Assay
This assay evaluates the ability of compounds to inhibit hepatitis B virus (HBV) replication and antigen secretion in a cell-based system.
Cell Line:
-
HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome.
Procedure:
-
Cell Culture and Treatment: Culture HepG2.2.15 cells in 96-well plates and treat them with different concentrations of the test compounds for a specified period (e.g., 6 days), with media and compound replenishment at set intervals (e.g., every 3 days).
-
Antigen Secretion Analysis (ELISA):
-
Collect the cell culture supernatants at the end of the treatment period.
-
Quantify the levels of secreted HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
HBV DNA Replication Analysis (qPCR):
-
Extract total DNA from the treated cells.
-
Quantify the amount of intracellular HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
-
Cytotoxicity Assay:
-
Determine the cytotoxicity of the compounds on the HepG2.2.15 cells using an MTT assay, as described previously, to calculate the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibition of HBsAg and HBeAg secretion and HBV DNA replication.
-
Determine the selectivity index (SI) by dividing the CC50 by the IC50 for HBV DNA replication. A higher SI value indicates a more favorable safety profile.
-
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized chemical compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of chemical compounds.
Generic Tyrosine Kinase Signaling Pathway
Many quinoline derivatives exert their anticancer effects by inhibiting tyrosine kinases, which are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, generic signaling pathway that is often targeted.
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
spectroscopic data comparison of 4-chloro-6-ethoxyquinoline from different suppliers
For researchers, scientists, and drug development professionals, the consistent quality of chemical reagents is paramount. Variations in the purity and identity of starting materials, such as 4-chloro-6-ethoxyquinoline, can have a significant impact on experimental outcomes and the validity of research. This guide provides a framework for the comparative spectroscopic analysis of this compound from different suppliers, ensuring the reliability of your materials.
While direct spectroscopic data from suppliers for this compound is not always readily available, this guide outlines standardized protocols for in-house verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). By implementing these procedures, researchers can independently assess and compare the quality of this critical reagent from various sources.
Comparative Spectroscopic Data
To ensure consistency, it is crucial to acquire and compare spectroscopic data for each batch of this compound. The following table provides a template for summarizing this data, populated with predicted values for reference.
| Supplier | Lot Number | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] | FT-IR (ATR) ν [cm⁻¹] | GC-MS (EI) m/z | Purity (%) |
| Supplier A | Populate with experimental data | Populate with experimental data | Populate with experimental data | Populate with experimental data | Populate with experimental data | |
| Supplier B | Populate with experimental data | Populate with experimental data | Populate with experimental data | Populate with experimental data | Populate with experimental data | |
| Predicted Data | N/A | ~8.6 (d), 8.0 (d), 7.4 (d), 7.3 (dd), 7.1 (s), 4.1 (q), 1.5 (t) | ~160, 150, 145, 144, 130, 125, 122, 120, 110, 105, 64, 15 | ~3100-3000 (Ar C-H), ~2980-2850 (Aliph. C-H), ~1600, 1500 (C=C), ~1240 (C-O), ~830 (C-Cl) | 207/209 (M/M+2), 179, 172, 144 | N/A |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Confirming the Identity of 4-chloro-6-ethoxyquinoline via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible research. Mass spectrometry stands as a powerful analytical technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide offers a comparative framework for the confirmation of 4-chloro-6-ethoxyquinoline's identity by contrasting its predicted electron ionization (EI) mass spectrum with that of a constitutional isomer, 7-chloro-6-ethoxyquinoline.
This guide will delve into the anticipated fragmentation pathways of these two isomers, presenting the data in a clear, tabular format for straightforward comparison. Furthermore, a detailed experimental protocol for acquiring such mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided to ensure methodological rigor.
Predicted Fragmentation Analysis: this compound vs. 7-chloro-6-ethoxyquinoline
While both this compound and 7-chloro-6-ethoxyquinoline possess the same molecular formula (C₁₁H₁₀ClNO) and a monoisotopic mass of approximately 207.0451 g/mol , their distinct structural arrangements will lead to unique fragmentation patterns under the high-energy conditions of electron ionization. The position of the chlorine and ethoxy substituents on the quinoline ring directly influences the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways for this compound:
The fragmentation of this compound is expected to be initiated by several key pathways:
-
Loss of an ethyl radical (•C₂H₅): This is a common fragmentation for ethoxy-substituted aromatic compounds, leading to a resonance-stabilized oxonium ion.
-
Loss of an ethylene molecule (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule, resulting in a hydroxy-substituted chloroquinoline radical cation.
-
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond will result in an ethoxyquinoline cation.
-
Loss of carbon monoxide (CO): Following the initial loss of the ethyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide.
Predicted Fragmentation Pathways for 7-chloro-6-ethoxyquinoline:
The fragmentation of the 7-chloro isomer will also involve similar initial losses, but the relative abundances of the resulting fragments are expected to differ due to the different substitution pattern. The proximity of the ethoxy group to the nitrogen atom in the quinoline ring might influence the fragmentation pathways.
Comparative Data of Predicted Mass Spectra
The following table summarizes the predicted major fragment ions for this compound and its 7-chloro isomer under electron ionization. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| Predicted Fragment Ion | This compound (m/z) | Predicted Relative Abundance | 7-chloro-6-ethoxyquinoline (m/z) | Predicted Relative Abundance | Fragmentation Pathway |
| [M]⁺ | 207/209 | High | 207/209 | High | Molecular Ion (with M+2 isotope peak for Cl) |
| [M - C₂H₅]⁺ | 178/180 | High | 178/180 | Medium | Loss of ethyl radical |
| [M - C₂H₄]⁺ | 179/181 | Medium | 179/181 | High | Loss of ethylene |
| [M - Cl]⁺ | 172 | Medium | 172 | Medium | Loss of chlorine radical |
| [M - C₂H₅ - CO]⁺ | 150/152 | Low | 150/152 | Low | Loss of ethyl radical followed by CO loss |
| [C₉H₆N]⁺ | 128 | Low | 128 | Low | Quinoline radical cation |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the sample to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and compare it to the predicted spectrum and the spectrum of the isomeric standard (if available).
Visualizing the Fragmentation Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
assessing the reactivity of 4-chloro-6-ethoxyquinoline versus similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical reactivity of 4-chloro-6-ethoxyquinoline against structurally similar compounds. The analysis focuses on key transformations crucial for pharmaceutical and materials science research, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Due to the limited availability of direct quantitative data for this compound in the literature, this guide leverages experimental data from closely related analogues—4-chloroquinoline, 4-chloro-6-methoxyquinoline, and 4-chloro-6,7-dimethoxyquinoline—to provide a robust comparative framework.
Executive Summary of Reactivity
The reactivity of the chloroquinoline scaffold is primarily dictated by the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position for nucleophilic attack. The substituent at the C6 position further modulates this reactivity. The 6-ethoxy group in this compound is an electron-donating group (EDG) via resonance, which is expected to slightly decrease the reactivity of the C4-Cl bond towards nucleophilic substitution compared to unsubstituted 4-chloroquinoline. However, it is anticipated to exhibit similar reactivity to its close analogue, 4-chloro-6-methoxyquinoline. In palladium-catalyzed cross-coupling reactions, the electronic nature of the substituent has a more nuanced effect, influencing the oxidative addition step.
Comparative Reactivity Data
The following tables summarize available and inferred quantitative data for the reactivity of this compound and its analogues in key chemical transformations.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Compound | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Aniline | Reflux in isopropanol, 5h | ~85-95 (inferred) | N/A |
| 4-chloroquinoline | Various Amines | >120°C, >24h in alcohol/DMF | Moderate to Good | [1] |
| 4-chloro-6,7-dimethoxyquinoline | Substituted Anilines | Reflux in isopropanol, 5h | High | [2] |
| 4,7-dichloroquinoline | Butylamine | 120-130°C, 6h, neat | High | [3] |
Note: The yield for this compound is an educated estimation based on the high yields observed for the electronically similar 4-chloro-6,7-dimethoxyquinoline under similar conditions.
Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Compound | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | ~70-80 (inferred) | N/A |
| 4,7-dichloroquinoline | Pd(OAc)₂ (phosphine-free) | Na₂CO₃ | Water | 78 | [4] |
| 4-chloro-2-trichloromethylquinazoline | Pd(OAc)₂ | Cs₂CO₃ | DMF | High | [5] |
| 3-bromoquinoline | P1-L1 (catalyst system) | N/A | N/A | 88 | [6] |
Note: The inferred yield for this compound is based on typical yields for Suzuki couplings of related chloroquinolines.
Table 3: Buchwald-Hartwig Amination with Aniline
| Compound | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | ~90-98 (inferred) | N/A |
| 4-chloro-6,7-dimethoxyquinoline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | High | [2] |
| Aryl Chlorides | Pd(OAc)₂ / X-Phos | NaOtBu or KOtBu | Toluene | High | [7] |
| Chlorobenzene | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 98 |
Note: The high yields achieved with the structurally similar 4-chloro-6,7-dimethoxyquinoline suggest that this compound would also be a highly effective substrate in Buchwald-Hartwig amination.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar chloroquinoline derivatives and can be adapted for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
Objective: To synthesize 4-amino-6-ethoxyquinoline derivatives via SNAr.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or an aliphatic amine)
-
Isopropanol or other high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.
-
Add the desired amine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-aryl-6-ethoxyquinolines.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[8]
Protocol 3: Buchwald-Hartwig Amination
Objective: To form a C-N bond via palladium-catalyzed cross-coupling.
Materials:
-
This compound
-
Amine (e.g., aniline or a primary/secondary aliphatic amine) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk tube or glovebox for inert atmosphere operations
Procedure:
-
In a Schlenk tube or inside a glovebox, combine the palladium precatalyst, phosphine ligand, and base.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing Reaction Mechanisms and Signaling Pathways
To further illustrate the chemical and biological context of this compound and its derivatives, the following diagrams are provided.
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.[6]
Caption: Simplified EGFR Signaling Pathway and Quinoline-Based Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-6,7-dimethoxyquinoline, a Key Intermediate in Pharmaceutical Development
For researchers and professionals in the field of drug development, the efficient synthesis of key chemical intermediates is of paramount importance. One such crucial building block is 4-chloro-6,7-dimethoxyquinoline, a pivotal component in the synthesis of several targeted anticancer agents. While the user requested information on 4-chloro-6-ethoxyquinoline, the available literature predominantly focuses on the closely related and commercially significant 4-chloro-6,7-dimethoxyquinoline. This guide provides a comparative analysis of the reported yields for the synthesis of this compound, with a focus on the final chlorination step.
The primary and most industrially viable route to 4-chloro-6,7-dimethoxyquinoline involves a multi-step process commencing with 3,4-dimethoxyacetophenone. This pathway proceeds through nitration, condensation, and reductive cyclization to form the precursor, 4-hydroxy-6,7-dimethoxyquinoline. The final and critical step is the chlorination of this intermediate to yield the desired product.
Comparative Yields of 4-Chloro-6,7-dimethoxyquinoline Synthesis
The following table summarizes the quantitative data for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline as reported in the scientific literature. This chlorination is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| 4-hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride (POCl₃) | Diethylene glycol dimethyl ether (diglyme) | 90-100 | 4-12 | 79.2 | [1][2] |
| 4-hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | Not specified | Not specified | Not specified | High overall yields mentioned | [1][3] |
It is important to note that while some sources mention high overall yields for the entire synthetic pathway, specific yields for the chlorination step are not always detailed. The synthesis described in a Chinese patent provides a specific yield of 79.2% for the chlorination step.[2]
Generalized Synthetic Workflow
The chlorination of 4-hydroxy-6,7-dimethoxyquinoline is a key transformation in the overall synthesis. The following diagram illustrates this critical step.
Experimental Protocols
A detailed experimental protocol for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline is provided below, based on information from multiple sources.[1][2]
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Diethylene glycol dimethyl ether (diglyme) or other suitable solvent
-
10% Potassium carbonate solution
-
Ethanol
-
Ethyl acetate
Procedure:
-
A reactor is charged with 4-hydroxy-6,7-dimethoxyquinoline and a suitable solvent such as diethylene glycol dimethyl ether (diglyme).
-
With stirring, the chlorinating agent, for instance, phosphorus oxychloride (POCl₃), is added to the mixture.
-
The reaction mixture is heated to a temperature between 90-100°C for a period of 4 to 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to approximately 20°C.
-
The cooled reaction mixture is then carefully poured into a 10% potassium carbonate aqueous solution and stirred for a few hours to ensure complete precipitation of the product.
-
The solid product is collected by filtration, washed with water, and dried to obtain the crude 4-chloro-6,7-dimethoxyquinoline.
-
The crude product can be further purified by recrystallization from a mixture of ethanol and ethyl acetate (1:1 volume ratio) to yield the final, purified product.
This comparative guide provides researchers with a summary of reported yields and a detailed protocol for a key step in the synthesis of 4-chloro-6,7-dimethoxyquinoline. While the initial query was for an ethoxy derivative, the provided data on the dimethoxy analogue offers a valuable and relevant reference for synthetic chemists in the pharmaceutical industry.
References
A Comparative Guide to Analytical Methods for 4-chloro-6-ethoxyquinoline
This guide provides an objective comparison of three common analytical techniques for the quantification of 4-chloro-6-ethoxyquinoline: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of a robust and validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines potential experimental protocols and expected performance characteristics to aid researchers, scientists, and drug development professionals in method selection and cross-validation. While direct cross-validation studies for this compound are not extensively published, this guide is based on established methods for structurally similar halogenated quinoline derivatives.[1]
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the anticipated quantitative performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the analysis of this compound. These parameters are critical for evaluating the sensitivity, accuracy, and precision of each method.
| Validation Parameter | HPLC-UV (Anticipated) | GC-MS (Anticipated) | UPLC-MS/MS (Anticipated) |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.15 - 0.6 µg/mL | 0.003 - 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Specificity | Good | Excellent | Excellent |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 2 - 10 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are adapted from methods for related quinoline compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method represents a standard approach for the quantification of quinoline derivatives in pharmaceutical samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like halogenated quinolines.[2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A trifluoropropyl silicone (e.g., QF-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5MS) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 260°C.
-
Oven Temperature Program: The oven temperature is initially held at 150°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[4][5]
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: A sub-2 µm particle C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizations
The following diagrams illustrate a typical workflow for the cross-validation of analytical methods and a decision-making process for method selection.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. Validation of a fast UPLC-MS/MS method for quantitative analysis of opioids, cocaine, amphetamines (and their derivatives) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-ethoxyquinoline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-ethoxyquinoline was not located. The following guidance is based on the safety data for structurally similar halogenated quinoline and quinazoline derivatives and general principles of hazardous chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements and conduct a full risk assessment before handling this compound.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a halogenated heterocyclic compound, it should be treated as a hazardous waste unless explicitly determined otherwise by a formal hazard assessment. This guide provides essential safety information and a step-by-step operational plan for its disposal.
Presumed Hazard Profile
Based on data from similar compounds such as 4-chloroquinoline and other chlorinated quinoline derivatives, this compound is presumed to possess the following hazards.[1][2]
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[2]
-
Long-term Effects: May have the potential for carcinogenic or mutagenic effects, a common concern for this class of compounds.
-
Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.
Hazard Classification Summary
The following table summarizes the Globally Harmonized System (GHS) hazard classifications for structurally related compounds, which should be considered as potential classifications for this compound.
| Hazard Class | GHS Hazard Statement Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Carcinogenicity | H350 | May cause cancer. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Operational and Disposal Plan
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste.
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood.[3] Proper PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][5][6]
-
Skin Protection: A flame-resistant lab coat is required.[7] Wear two pairs of chemical-resistant gloves (e.g., nitrile rubber) with the outer glove covering the cuff of the lab coat.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]
-
Footwear: Closed-toe, closed-heel shoes are required.[7]
Waste Segregation and Collection
Proper segregation is a critical step in the disposal process.
-
Identify as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, wipes), and PPE, must be treated as hazardous waste.[3][9]
-
Segregate Halogenated Waste: This waste must be collected in a container designated specifically for halogenated organic waste . Do not mix with non-halogenated organic waste, acids, bases, or other reactive chemicals.[10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect excess solid compound, contaminated wipes, and disposable PPE in a dedicated, leak-proof, and puncture-resistant container, preferably made of a compatible plastic.[11]
-
Liquid Waste: Collect solutions containing the compound in a sealed, compatible container with a screw-top cap.[10] The original reagent bottle is often a suitable choice for collecting compatible waste.[9]
-
Waste Container Labeling
Proper labeling is required from the moment the first drop of waste is added.
-
Label Content: The container must be clearly labeled with the words "Hazardous Waste" .[3]
-
Chemical Identification: List the full chemical name, "this compound," and any other chemical constituents (including solvents) by percentage. Do not use abbreviations or chemical formulas.[3]
-
Generator Information: Include the name of the principal investigator, laboratory location, and the date waste was first added to the container.[11]
Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Location: The designated storage area, or Satellite Accumulation Area (SAA), must be within the laboratory where the waste is generated.[10][11]
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.[9]
-
Segregation: Ensure the SAA maintains segregation between incompatible waste streams (e.g., acids, bases, flammables, oxidizers).[10]
-
Container Status: Keep the waste container securely capped at all times, except when adding waste.[3][10]
Arranging for Disposal
-
Contact EHS: When the waste container is full or has been in storage for a designated period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]
-
Manifesting: Provide all necessary information for the waste manifest as required by your EHS office and the licensed hazardous waste disposal service.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[3][9][12]
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated organic liquid waste container.[3]
-
Final Disposal: After triple rinsing and air-drying in a fume hood, deface or remove the original label. The container can then typically be disposed of in the regular laboratory trash or recycling.[12] Consult your local EHS for specific institutional policies.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. download.basf.com [download.basf.com]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-6-ethoxyquinoline
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 4-Chloro-6-ethoxyquinoline. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational efficiency.
Handling this compound requires strict adherence to safety protocols to mitigate potential risks. This compound, like many chlorinated organic molecules, necessitates careful management to prevent exposure and ensure a safe laboratory environment. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must be equipped with the following protective gear.
| PPE Category | Routine Laboratory Operations | Spill or Emergency Situations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double-gloving with chemical-resistant gloves |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Chemical safety goggles and a full-face shield |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended. | A NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator |
| Body Protection | Laboratory coat | Chemical-resistant suit or apron |
| Footwear | Closed-toe shoes | Chemical-resistant boots |
Experimental Protocol for Safe Handling
Following a standardized protocol for handling this compound is crucial for minimizing risks.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and functional.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a designated and properly labeled waste container ready for this compound waste.
2. Handling the Compound:
- Always wear the appropriate PPE as outlined in the table above.
- Conduct all weighing and transferring operations within a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]
- Avoid direct contact with the skin, eyes, and clothing.[1][2]
- Use non-sparking tools to prevent ignition sources.[2][4]
- Keep the container tightly closed when not in use.[1][3]
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]
- The recommended storage temperature is between 2-8°C.
- Keep the container tightly sealed to prevent moisture ingress.[6]
- Store in a locked cabinet or a secure area with restricted access.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of it down the drain or in regular trash.[1]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound should also be disposed of as hazardous waste.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[7]
Visualizing Safe Chemical Handling
To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
